Product packaging for Ethyl 4-(butylamino)benzoate(Cat. No.:CAS No. 94-32-6)

Ethyl 4-(butylamino)benzoate

Cat. No.: B140794
CAS No.: 94-32-6
M. Wt: 221.29 g/mol
InChI Key: GTXRSQYDLPYYNW-UHFFFAOYSA-N
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Description

Ethyl 4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)-benzoic acid. It is used in chemical synthesis.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B140794 Ethyl 4-(butylamino)benzoate CAS No. 94-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(butylamino)benzoate
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InChI

InChI=1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3
Source PubChem
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InChI Key

GTXRSQYDLPYYNW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H19NO2
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DSSTOX Substance ID

DTXSID1059101
Record name Benzoic acid, 4-(butylamino)-, ethyl ester
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Molecular Weight

221.29 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name Ethyl 4-butylaminobenzoate
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CAS No.

94-32-6
Record name Ethyl 4-(butylamino)benzoate
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Record name Benzoic acid, 4-(butylamino)-, ethyl ester
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Record name Benzoic acid, 4-(butylamino)-, ethyl ester
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Record name Ethyl p-butylaminobenzoate
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Record name ETHYL 4-BUTYLAMINOBENZOATE
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Foundational & Exploratory

Ethyl 4-(butylamino)benzoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(butylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the local anesthetic tetracaine.[1][2] Its chemical structure, characterized by an ethyl ester of 4-(butylamino)benzoic acid, makes it a subject of interest in medicinal chemistry and drug development.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name This compound[4]
CAS Number 94-32-6[1][4]
Molecular Formula C₁₃H₁₉NO₂[1][4][5]
Molecular Weight 221.30 g/mol [3][6]
SMILES CCCCNC1=CC=C(C=C1)C(=O)OCC[4]
InChI 1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3[4]
InChIKey GTXRSQYDLPYYNW-UHFFFAOYSA-N[4]
Table 2: Physical Properties
PropertyValue
Appearance White to off-white or light yellow crystalline powder[1][4][6]
Melting Point 68-70 °C[1][2]
Boiling Point 220 °C at 2 mmHg[1][2]
Solubility Slightly soluble in DMSO and Methanol[1][2]
Density Approximately 1.0451 g/cm³ (rough estimate)[1][2]
Refractive Index Approximately 1.5175 (estimate)[1][2]
Flash Point 158.4 °C[1]
Vapor Pressure 9.87E-05 mmHg at 25°C[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available spectral information.

Table 3: Spectroscopic Data
TechniqueData Availability / Key Features
¹H NMR Spectra are available.[4][7][8]
¹³C NMR Spectra are available.[7][9]
Infrared (IR) Spectra are available (KBr disc, nujol mull).[7]
Mass Spectrometry (MS) Mass spectra are available, with major fragments observed.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reductive amination of ethyl p-nitrobenzoate.[10]

Materials:

  • p-Nitrobenzoate (93.9 g, 0.48 mol)

  • Methanol (138.2 g, 4.32 mol)

  • n-Butyraldehyde (38.1 g, 0.53 mol)

  • Zinc powder (124.8 g, 1.92 mol)

  • Acetic acid (230.4 g, 3.84 mol)

  • Ethyl acetate (B1210297)

  • Water

Procedure:

  • To a 1L four-necked flask equipped with a stirrer, a spherical condenser, a thermometer, and a constant pressure dropping funnel, add p-nitrobenzoate and methanol.[10]

  • Add n-butyraldehyde and zinc powder to the mixture.[10]

  • Cool the mixture to 0-5 °C.[10]

  • Slowly add acetic acid to the system over a period of 30 minutes.[10]

  • Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring the progress using Thin Layer Chromatography (TLC).[10]

  • After the reaction is complete, the light brown-yellow transparent liquid is obtained by direct pumping.[10]

  • Wash the filter cake with water (3 x 50 mL).[10]

  • The generated salt is removed, and the zinc powder is recovered. The mother liquor is subjected to reduced pressure evaporation to recover the methanol.[10]

  • Dissolve the remaining residue in 200 mL of ethyl acetate and wash to remove salt and acetic acid.[10]

  • Dry the organic phase to yield the crude product of ethyl p-butylamino benzoate. A yield of approximately 94.7% can be expected.[10]

Logical Relationships and Use

This compound is a significant intermediate in organic synthesis. Its primary application is in the production of the local anesthetic tetracaine.[1] This relationship can be visualized as a straightforward synthesis pathway.

Synthesis_Pathway Precursors p-Aminobenzoic acid (or its derivatives) Ethyl4AB This compound Precursors->Ethyl4AB Alkylation/ Esterification Tetracaine Tetracaine Ethyl4AB->Tetracaine Further Functionalization

Synthesis pathway of Tetracaine from precursors.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area.[12]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.[1][12]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and key applications of this compound. The compiled data and protocols are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this important chemical intermediate.

References

An In-depth Technical Guide to Ethyl 4-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 4-(butylamino)benzoate, a significant chemical compound utilized by researchers, scientists, and professionals in drug development. It details its physicochemical properties, synthesis protocols, and applications, presenting data in a structured and accessible format.

Physicochemical Properties

This compound is an organic compound with the molecular formula C13H19NO2.[1][2][3][4] It is recognized for its role as a key intermediate in the synthesis of various biologically active molecules.[1][5] The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 221.30 g/mol [1]
Molecular Formula C13H19NO2[1][2][3][4]
CAS Number 94-32-6[1][2]
Appearance White to off-white solid powder[1][2][4]
Melting Point 68-70 °C[1][2]
Boiling Point 220 °C at 2 mmHg[1]
Synonyms Butyl benzocaine, Ethyl p-butylaminobenzoate[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the reductive amination of a nitroaromatic compound.[6] This process is outlined in the experimental protocol below.

Objective: To synthesize this compound from p-nitrobenzoate.[6]

Materials:

  • p-Nitrobenzoate (0.48 mol)

  • Methanol (4.32 moles)

  • n-Butyraldehyde (0.53 mol)

  • Zinc powder (1.92 mol)

  • Acetic acid (3.84 mol)

  • Ethyl acetate

  • Water

Equipment:

  • 1L four-necked flask

  • Stirrer

  • Spherical condenser

  • Thermometer

  • Constant pressure dropping funnel

Procedure:

  • To a 1L four-necked flask, add 93.9g (0.48 mol) of p-nitrobenzoate and 138.2g (4.32 moles) of methanol.[6]

  • To this mixture, add 38.1g (0.53 mol) of n-butyraldehyde and 124.8g (1.92 mol) of zinc powder.[6]

  • Cool the reaction vessel to 0-5 °C.[6]

  • Slowly add 230.4g (3.84 mol) of acetic acid to the mixture over a period of 30 minutes.[6]

  • Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring the progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, the product is a light brown-yellow transparent liquid.[6] Filter the mixture directly.

  • Wash the filter cake with water (3 x 50 mL) to remove salts and recover the zinc powder.[6]

  • The filtrate is subjected to reduced pressure evaporation to recover the methanol.[6]

  • Dissolve the remaining residue in 200 mL of ethyl acetate.[6]

  • Wash the organic phase to remove any remaining salt and acetic acid, then dry the organic phase.[6]

  • This process yields approximately 100.8g of crude Ethyl p-butylamino benzoate (B1203000), corresponding to a yield of 94.7%.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Work-up cluster_product Product p_nitrobenzoate p-Nitrobenzoate reaction Reaction in Flask (0-5°C then RT, 2h) p_nitrobenzoate->reaction methanol Methanol methanol->reaction n_butyraldehyde n-Butyraldehyde n_butyraldehyde->reaction zinc_powder Zinc Powder zinc_powder->reaction acetic_acid Acetic Acid acetic_acid->reaction filtration Filtration reaction->filtration evaporation Evaporation filtration->evaporation extraction Extraction with Ethyl Acetate evaporation->extraction washing Washing and Drying extraction->washing product Crude Ethyl 4-(butylamino)benzoate washing->product

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(butylamino)benzoate, with a Focus on its pKa Value

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the acidic dissociation constant (pKa) and other physicochemical properties of Ethyl 4-(butylamino)benzoate. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting key data, experimental methodologies, and logical workflows.

Physicochemical Data Summary

This compound, an ethyl ester of 4-(butylamino)benzoic acid, is a crystalline compound utilized in chemical synthesis[1][2]. A critical parameter in understanding its behavior in physiological and chemical systems is its acid dissociation constant (pKa). Currently, only a predicted pKa value is readily available in the literature. A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Predicted pKa 2.61 ± 0.32[2]
Molecular Formula C13H19NO2[2][3]
Molecular Weight 221.30 g/mol [1][3]
Melting Point 68-70 °C[1][2]
Boiling Point 220 °C at 2 mmHg[1][2]
Appearance White to Off-White Crystalline Powder[2]
CAS Number 94-32-6[1][3]

Experimental Protocol for pKa Determination

While an experimentally determined pKa value for this compound is not widely reported, its determination can be achieved through established methods for aromatic amines, such as potentiometric titration or UV-Vis spectrophotometry[4][5][6]. The spectrophotometric method is particularly suitable for compounds where the protonated and deprotonated forms exhibit different UV-Vis absorption spectra.

Spectrophotometric pKa Determination of this compound

This protocol outlines a general procedure for determining the pKa of this compound using UV-Vis spectrophotometry.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl) solutions of varying concentrations

  • Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations

  • A suitable buffer system to cover a pH range around the predicted pKa (e.g., citrate (B86180) or phosphate (B84403) buffers)

  • Methanol or another suitable organic solvent miscible with water

  • Deionized water

  • Calibrated pH meter

  • UV-Vis spectrophotometer

  • Quartz cuvettes

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound of a known concentration in methanol. The concentration should be chosen to yield a maximum absorbance in the range of 0.5 to 1.5 in the subsequent measurements.

  • Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 3 pH units centered around the predicted pKa of 2.61.

  • Test Solutions: For each pH value, prepare a test solution by adding a small, constant volume of the this compound stock solution to a known volume of the buffer solution. This ensures that the final concentration of the analyte is constant across all measurements.

3. Spectrophotometric Measurement:

  • Wavelength Scan: Record the UV-Vis absorption spectrum of this compound in a highly acidic solution (e.g., pH < 1) and a neutral or slightly basic solution (e.g., pH 7) to determine the wavelengths of maximum absorbance for the protonated (BH+) and neutral (B) forms, respectively. Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Absorbance Measurements: Measure the absorbance of each test solution at the predetermined analytical wavelength(s).

4. Data Analysis and pKa Calculation:

  • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log10([BH+]/[B])

  • The ratio of the protonated form to the neutral form can be determined from the absorbance measurements: [BH+]/[B] = (A - AB) / (ABH+ - A) Where:

    • A is the absorbance of the sample at a given pH.

    • AB is the absorbance of the fully deprotonated (neutral) form.

    • ABH+ is the absorbance of the fully protonated form.

  • By plotting the absorbance versus pH, a sigmoidal curve is obtained. The pKa is the pH at the inflection point of this curve. Alternatively, plotting log10([BH+]/[B]) against pH will yield a straight line that intersects the x-axis at the pKa value.

Visualized Workflow

The following diagram illustrates the experimental workflow for the spectrophotometric determination of the pKa value of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis stock Prepare Stock Solution of this compound test_solutions Prepare Test Solutions (Stock + Buffer) stock->test_solutions buffers Prepare Buffer Solutions of Varying pH buffers->test_solutions scan Perform Wavelength Scan (Acidic and Neutral pH) test_solutions->scan select_lambda Select Analytical Wavelength(s) scan->select_lambda measure_abs Measure Absorbance of Test Solutions at each pH select_lambda->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data calculate_pka Calculate pKa using Henderson-Hasselbalch Equation plot_data->calculate_pka end End calculate_pka->end start Start start->stock

Caption: Workflow for Spectrophotometric pKa Determination.

References

Spectroscopic Data of Ethyl 4-(butylamino)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-(butylamino)benzoate, with the CAS number 94-32-6 and a molecular formula of C13H19NO2, is an organic compound used in chemical synthesis.[1][2] Its molecular weight is approximately 221.3 g/mol .[1][3] This document provides a comprehensive overview of its spectroscopic data, including proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR data are crucial for structural elucidation.

Proton (¹H) NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals for each unique proton environment in the molecule.[3][4]

Assignment Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
Aromatic (C₆H₄)7.860Doublet2HNot available
Aromatic (C₆H₄)6.531Doublet2HNot available
O-CH₂ (Ethyl)4.307Quartet2HNot available
N-H4.1 (approx.)Broad Singlet1HNot available
N-CH₂ (Butyl)3.141Triplet2HNot available
N-CH₂-CH₂ (Butyl)1.595Multiplet2HNot available
CH₂-CH₃ (Butyl)1.417Multiplet2HNot available
O-CH₂-CH₃ (Ethyl)1.352Triplet3HNot available
CH₂-CH₃ (Butyl)0.951Triplet3HNot available

Data sourced from ChemicalBook.[4]

Carbon-13 (¹³C) NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[5]

Assignment Chemical Shift (ppm)
C=O (Ester)167.2
Aromatic C (quaternary, attached to N)152.0
Aromatic CH131.5
Aromatic C (quaternary, attached to C=O)118.5
Aromatic CH112.5
O-CH₂ (Ethyl)60.1
N-CH₂ (Butyl)43.2
N-CH₂-CH₂ (Butyl)31.4
CH₂-CH₃ (Butyl)20.3
O-CH₂-CH₃ (Ethyl)14.5
CH₂-CH₃ (Butyl)13.9

Note: The specific chemical shifts for ¹³C NMR can vary slightly depending on the solvent and experimental conditions. The data presented here is a representative spectrum.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weighing the Sample: Accurately weigh between 5-25 mg of this compound for ¹H NMR, and 20-100 mg for ¹³C NMR.[6][7][8]

  • Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is commonly used for nonpolar organic compounds.[7][9]

  • Dissolution: Dissolve the sample completely in the deuterated solvent within a clean vial. Gentle vortexing or sonication can be used to ensure the sample is fully dissolved.[7][8]

  • Filtration and Transfer: To remove any solid particles that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.[8][9]

  • Final Checks: Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[7] Clean the outside of the tube with a lint-free tissue and cap it securely.[7]

Data Acquisition:

  • Instrument Setup: Place the NMR tube into the spectrometer.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.[7] The magnetic field is then shimmed to maximize its homogeneity and improve spectral resolution.[7]

  • Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[7]

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the experiment.[7] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups.

Frequency (cm⁻¹) Vibration Type Functional Group
3300-3500N-H StretchSecondary Amine
2850-2960C-H StretchAlkane (Butyl and Ethyl groups)
~1715C=O StretchEster
1600-1450C=C StretchAromatic Ring
1280-1300C-N StretchAromatic Amine
1100-1300C-O StretchEster

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).[3][12]

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (around 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[13]

  • Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[13]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[13]

  • Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[13]

  • Cleaning: After analysis, clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator.[13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[14][15]

Mass Spectrometric Data

The mass spectrum of this compound is typically obtained using electron impact (EI) ionization.[14][16]

m/z (Mass-to-Charge Ratio) Interpretation
221Molecular Ion [M]⁺
178[M - C₂H₅O]⁺
176[M - C₂H₅O₂]⁺
150[M - C₄H₉N]⁺

Data sourced from PubChem and ChemicalBook.[4][17]

Experimental Protocol for Mass Spectrometry (Electron Impact)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[16]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[16][18] This process knocks an electron off the molecule, forming a positively charged molecular ion (radical cation).[18][19]

  • Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, charged and neutral pieces.[16]

  • Acceleration: The positively charged ions are accelerated by an electric field.[18]

  • Mass Analysis: The accelerated ions are directed into a mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio, often using a magnetic field.[16][18]

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[16][18]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution SolidPrep Solid Sample Prep (e.g., Thin Film) Sample->SolidPrep MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy SolidPrep->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the NMR Chemical Shifts of Ethyl 4-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 4-(butylamino)benzoate. The document focuses on the ¹H and ¹³C NMR chemical shifts, offering a valuable resource for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.

¹H NMR Chemical Shifts

The proton NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment. The assignments are based on the chemical shifts (δ) in parts per million (ppm), their multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and the number of protons.

AssignmentChemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to -COOEt)7.860d2H
Aromatic (ortho to -NH)6.531d2H
-O-CH₂-CH₃4.307q2H
-NH-4.1 (approx.)br s1H
-NH-CH₂-3.141t2H
-NH-CH₂-CH₂-1.595m2H
-CH₂-CH₃ (butyl)1.417m2H
-O-CH₂-CH₃1.352t3H
-CH₂-CH₃ (butyl)0.951t3H

Table 1: ¹H NMR chemical shifts and assignments for this compound in CDCl₃.[1]

¹³C NMR Chemical Shifts

Experimental Protocol for NMR Spectroscopy

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent, typically 0.6-0.7 mL of chloroform-d (B32938) (CDCl₃), as it is a common solvent for non-polar to moderately polar organic compounds and is referenced in the available data.

  • Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). A small amount can be added directly to the sample, or it may already be present in the deuterated solvent.

2. NMR Instrument Parameters (General Recommendations for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the correlation between the chemical structure of this compound and its ¹H NMR signals.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Setup Experiment Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Peak Picking & Integration reference->analyze structure Structure Elucidation analyze->structure Structure_Proton_Correlation cluster_structure This compound cluster_spectrum ¹H NMR Chemical Shifts (ppm) mol A A: 7.860 (d, 2H) mol->A Aromatic (ortho to -COOEt) B B: 6.531 (d, 2H) mol->B Aromatic (ortho to -NH) C C: 4.307 (q, 2H) mol->C -O-CH₂-CH₃ D D: 4.1 (br s, 1H) mol->D -NH- E E: 3.141 (t, 2H) mol->E -NH-CH₂- F F: 1.595 (m, 2H) mol->F -NH-CH₂-CH₂- G G: 1.417 (m, 2H) mol->G -CH₂-CH₃ (butyl) H H: 1.352 (t, 3H) mol->H -O-CH₂-CH₃ I I: 0.951 (t, 3H) mol->I -CH₂-CH₃ (butyl)

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the mass spectrometry fragmentation pattern of Ethyl 4-(butylamino)benzoate. This comprehensive whitepaper provides a detailed analysis of the compound's behavior under electron ionization, offering critical insights for its identification and characterization in complex matrices.

This compound, a molecule of interest in pharmaceutical and chemical research, exhibits a distinct fragmentation pattern under mass spectrometry, a powerful analytical technique used to determine the molecular weight and structure of compounds. This guide elucidates the primary fragmentation pathways, supported by quantitative data and detailed visualizations, to facilitate a deeper understanding of its mass spectral characteristics.

The molecular ion of this compound is observed at a mass-to-charge ratio (m/z) of 221, consistent with its molecular weight of approximately 221.29 g/mol .[1][2][3] Upon electron ionization, the molecule undergoes a series of characteristic fragmentation events, providing a unique fingerprint for its identification.

Core Fragmentation Pathways

The fragmentation of this compound is primarily driven by cleavages at the ester and butylamino functional groups. The most prominent fragmentation, leading to the base peak at m/z 178, involves the loss of a propyl radical (C3H7•) from the butyl group attached to the nitrogen atom. This process, known as alpha-cleavage, is a common fragmentation mechanism for N-alkyl substituted anilines.

Another significant fragmentation pathway involves the cleavage of the ethoxy group (-OCH2CH3) from the ester moiety, resulting in a fragment ion at m/z 176. Further fragmentation can occur through the loss of carbon monoxide (CO) from this ion to produce a fragment at m/z 148. Additionally, a fragment at m/z 150 is consistently observed, which can be attributed to the loss of the entire ethyl ester group followed by a hydrogen rearrangement.[1][4]

Quantitative Mass Spectral Data

The relative intensities of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is crucial for the unambiguous identification of the compound in analytical workflows.

m/zRelative Intensity (%)Proposed Fragment
22113.8[M]+• (Molecular Ion)
178100.0[M - C3H7]+ (Base Peak)
17613.8[M - OCH2CH3]+
15025.8[M - COOCH2CH3 + H]+

Data sourced from an electron ionization (EI) spectrum obtained at 75 eV.[4]

Visualizing the Fragmentation Cascade

To further clarify the fragmentation logic, the following diagram illustrates the primary fragmentation pathways of this compound.

Fragmentation_Pattern M This compound [C13H19NO2]+• m/z = 221 F178 [M - C3H7]+ m/z = 178 (Base Peak) M->F178 - C3H7• F176 [M - OCH2CH3]+ m/z = 176 M->F176 - •OCH2CH3 F150 [M - COOCH2CH3 + H]+ m/z = 150 M->F150 - •COOCH2CH3 + H•

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol: A Standardized Approach

While specific instrumental parameters can vary, a general methodology for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is outlined below. This protocol serves as a foundational template for researchers developing analytical methods for this and related compounds.

1. Sample Preparation:

  • Dissolve a known quantity of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to achieve the desired concentration for analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV (a standard value for generating reproducible spectra).[4]

  • Source Temperature: 230 °C.[4]

  • Quadrupole Temperature: 150 °C.[4]

  • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition: Full scan mode.

The following workflow diagram provides a visual representation of the analytical process.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve Sample Dilution Serial Dilution Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Fragmentation Fragmentation Analysis Spectrum->Fragmentation Identification Compound Identification Fragmentation->Identification

Caption: General experimental workflow for GC-MS analysis.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The detailed fragmentation analysis and standardized experimental protocol are intended to support the scientific community in the accurate identification and quantification of this compound in various research and development applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-(butylamino)benzoate, a key intermediate in the synthesis of various organic molecules. The information is presented to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory and development work.

PropertyValueSource(s)
Molecular Formula C13H19NO2[1][2][3]
Molecular Weight 221.30 g/mol [2][4]
Melting Point 68-70 °C[1][2][3][5][6]
Boiling Point 220 °C at 2 mmHg[1][2][5]
Density 1.039 - 1.0451 g/cm³ (estimate)[1][2][5]
Appearance White to Off-White/Light yellow powder/crystalline compound[1][3][4]
Solubility Slightly soluble in DMSO and Methanol (B129727)[1][2]
pKa (Predicted) 2.61 ± 0.32[1][2]
Vapor Pressure 9.87E-05 mmHg at 25°C[1]
Flash Point 158.4°C[1][5]
Refractive Index (Estimate) 1.5175 - 1.534[1][2][5]
CAS Number 94-32-6[1][2][3][4][5]

Experimental Protocols

Detailed experimental procedures are crucial for the consistent and reproducible characterization of chemical compounds. The following sections outline the synthesis of this compound and general methods for determining key physicochemical properties.

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the reductive amination of ethyl p-nitrobenzoate.[7]

Materials:

  • p-Nitrobenzoate (0.48 mol, 93.9g)

  • Methanol (4.32 moles, 138.2g)

  • n-Butyraldehyde (0.53 mol, 38.1g)

  • Zinc powder (1.92 mol, 124.8g)

  • Acetic acid (3.84 mol, 230.4g)

  • Ethyl acetate

  • Water

Procedure:

  • To a 1L four-necked flask equipped with a stirrer, spherical condenser, thermometer, and constant pressure dropping funnel, add p-nitrobenzoate and methanol.

  • Add n-butyraldehyde and zinc powder to the mixture.

  • Cool the reaction vessel to 0-5 °C.

  • Slowly add acetic acid to the system over a period of 30 minutes.

  • Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring the progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture will be a light brown-yellow transparent liquid. Perform direct pumping filtration.

  • Wash the filter cake with water (3 x 50 mL) to remove generated salts and recover zinc powder.

  • Evaporate the methanol from the mother liquor under reduced pressure for recovery.

  • Dissolve the remaining residue in 200 mL of ethyl acetate.

  • Wash the organic phase to remove residual salts and acetic acid.

  • Dry the organic phase to yield the crude this compound. This process has a reported yield of 94.7%.[7]

2.2. General Methodologies for Physicochemical Property Determination

The characterization of active pharmaceutical ingredients (APIs) and their intermediates relies on a suite of standardized analytical techniques.[8] While specific experimental protocols for this compound are not detailed in the provided search results, the following are general methods applicable for determining its key properties.

  • Melting Point: Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to determine the melting point of a solid. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.[8]

  • Boiling Point: The boiling point is typically determined at reduced pressure for high-boiling compounds to prevent decomposition. The substance is heated under a specific vacuum pressure, and the temperature at which it boils is recorded.

  • Solubility: The solubility of a compound in various solvents is determined by adding a known amount of the solid to a known volume of the solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then measured, often using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]

  • pKa: The pKa, or acid dissociation constant, can be determined potentiometrically by titrating a solution of the compound with a standard acid or base and monitoring the pH. Spectrophotometric methods can also be used, where the absorbance of the solution is measured at different pH values.

  • LogP (Partition Coefficient): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is typically determined using the shake-flask method, where the compound is dissolved in a mixture of octanol (B41247) and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Visualizations

3.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants p-Nitrobenzoate, Methanol, n-Butyraldehyde, Zinc Powder ReactionVessel 1L Four-Necked Flask (0-5 °C) Reactants->ReactionVessel Reaction Reductive Amination (Room Temperature, 2h) ReactionVessel->Reaction AceticAcid Acetic Acid AceticAcid->ReactionVessel Slow Addition Filtration Filtration Reaction->Filtration Evaporation Evaporation (Reduced Pressure) Filtration->Evaporation Mother Liquor Byproducts Salts, Recovered Zinc Filtration->Byproducts Filter Cake Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Evaporation->Extraction MethanolRecovery Recovered Methanol Evaporation->MethanolRecovery Drying Drying of Organic Phase Extraction->Drying Product Crude Ethyl 4-(butylamino)benzoate Drying->Product

References

The Multifaceted Biological Activities of Ethyl 4-(butylamino)benzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(butylamino)benzoate and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, ranging from well-established local anesthetic properties to promising anticancer and antimicrobial potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.

Local Anesthetic Activity

The foundational biological activity of this compound derivatives lies in their capacity to induce local anesthesia. Structurally related to benzocaine (B179285), these compounds function by reversibly blocking voltage-gated sodium channels in the neuronal cell membrane. This blockade prevents the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials, resulting in a temporary loss of sensation in the targeted area. The efficacy of these derivatives is often influenced by the lipophilicity and the nature of the substituents on the amino group and the aromatic ring.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics, including this compound derivatives, exert their effects by physically obstructing the transmembrane pore of sodium channels. This interaction is state-dependent, meaning the drug has a higher affinity for the channels in their open or inactivated states, which are more prevalent during high-frequency neuronal firing, such as that which occurs during a pain response.

Anticancer Potential

Emerging research has highlighted the potential of this compound derivatives as anticancer agents. Their mechanism of action in this context is believed to involve the inhibition of key signaling pathways that are often dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and metastasis. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways. Certain derivatives of this compound have been investigated for their ability to inhibit EGFR tyrosine kinase, thereby blocking the initiation of these pro-survival signals and inducing apoptosis in cancer cells.

Below is a diagram illustrating the simplified EGFR signaling pathway and the point of inhibition by targeted therapies.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to P1 P EGFR->P1 Ras Ras P1->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Inhibits (Tyrosine Kinase Activity)

Simplified EGFR signaling pathway and its inhibition.
Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolidine derivative of benzocaine (6)HepG-212.5 ± 1.1[1]
Thiazolidine derivative of benzocaine (6)HCT-11615.2 ± 1.3[1]
Thiazolidine derivative of benzocaine (6)MCF-79.8 ± 0.9[1]
Thiazolidine derivative of benzocaine (7b)HepG-210.1 ± 0.9[1]
Thiazolidine derivative of benzocaine (7b)HCT-11611.3 ± 1.0[1]
Thiazolidine derivative of benzocaine (7b)MCF-77.5 ± 0.7[1]

Antimicrobial Activity

Derivatives of 4-aminobenzoic acid, the parent scaffold of this compound, are known to possess antimicrobial properties. This activity often stems from their ability to interfere with the folate biosynthesis pathway in microorganisms, which is essential for their growth and replication.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

In many bacteria, dihydropteroate synthase (DHPS) is a crucial enzyme in the folic acid synthesis pathway. It catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. This compound derivatives can act as competitive inhibitors of DHPS, mimicking the natural substrate pABA and thereby blocking the production of dihydrofolic acid, a precursor for essential nucleotides and amino acids.

The following diagram illustrates the microbial folate synthesis pathway and the inhibitory action of these derivatives.

Folate_Synthesis_Pathway Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA/RNA synthesis) Dihydrofolate->Tetrahydrofolate Inhibitor This compound Derivative (Inhibitor) Inhibitor->DHPS Competitively Inhibits

Inhibition of the microbial folate synthesis pathway.
Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazolidine derivative of benzocaine (6)S. aureus15.6[1]
Thiazolidine derivative of benzocaine (6)B. subtilis31.2[1]
Thiazolidine derivative of benzocaine (6)E. coli31.2[1]
Thiazolidine derivative of benzocaine (6)P. aeruginosa62.5[1]
Thiazolidine derivative of benzocaine (7b)S. aureus7.8[1]
Thiazolidine derivative of benzocaine (7b)B. subtilis15.6[1]
Thiazolidine derivative of benzocaine (7b)E. coli15.6[1]
Thiazolidine derivative of benzocaine (7b)P. aeruginosa31.2[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reductive amination of ethyl p-nitrobenzoate.

Materials:

Procedure:

  • To a four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel, add p-nitrobenzoate and methanol.

  • Add n-butyraldehyde and zinc powder to the mixture.

  • Cool the mixture to 0-5°C and slowly add acetic acid over 30 minutes.

  • Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC). This typically takes about 2 hours.

  • After the reaction is complete, filter the mixture to obtain a light brown-yellow transparent liquid. Wash the filter cake with water.

  • Evaporate the methanol from the filtrate under reduced pressure.

  • Dissolve the remaining residue in ethyl acetate and wash with water to remove salts and acetic acid.

  • Dry the organic phase to yield the crude ethyl p-butylamino benzoate.[2]

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start Materials: p-Nitrobenzoate, Methanol, n-Butyraldehyde, Zinc Powder Reaction Reductive Amination (Addition of Acetic Acid at 0-5°C, Reaction at Room Temp) Start->Reaction Filtration Filtration Reaction->Filtration Evaporation Evaporation of Methanol Filtration->Evaporation Extraction Liquid-Liquid Extraction (Ethyl Acetate and Water) Evaporation->Extraction Drying Drying of Organic Phase Extraction->Drying Product Crude this compound Drying->Product

General synthesis and purification workflow.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

This compound derivatives are a class of compounds with significant and diverse biological activities. While their role as local anesthetics is well-established, their potential as anticancer and antimicrobial agents presents exciting avenues for future drug discovery and development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the therapeutic potential of these versatile molecules. Further structure-activity relationship (SAR) studies are warranted to optimize their efficacy and selectivity for various biological targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-(butylamino)benzoate from Ethyl p-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-(butylamino)benzoate, a valuable intermediate in pharmaceutical and chemical synthesis.[1][2] Two primary synthetic routes originating from Ethyl p-nitrobenzoate are presented: a direct one-pot reductive amination and a classical two-step approach involving the reduction of the nitro group followed by N-alkylation. This guide offers comprehensive methodologies, quantitative data summaries, and visual representations of the synthetic pathways to aid researchers in the successful preparation of the target compound.

Introduction

This compound is an N-alkylated derivative of aminobenzoic acid.[2] Its structure is foundational for various applications, including its use as an intermediate in the synthesis of biologically active molecules.[1] The synthesis of this compound from readily available starting materials like Ethyl p-nitrobenzoate is a key process for obtaining this versatile building block. This document outlines two effective synthetic strategies.

Synthetic Pathways Overview

The synthesis of this compound from Ethyl p-nitrobenzoate can be achieved through two main routes:

  • Route 1: One-Pot Reductive Amination: This efficient method involves the simultaneous reduction of the nitro group of Ethyl p-nitrobenzoate and the reductive amination of the resulting amino group with n-butyraldehyde in the presence of a reducing agent.[3][4]

  • Route 2: Two-Step Synthesis: This classical approach first involves the reduction of Ethyl p-nitrobenzoate to Ethyl p-aminobenzoate (Benzocaine).[5][6][7] The intermediate is then isolated and subsequently N-alkylated using a butyl halide to yield the final product.

The following diagram illustrates these two synthetic pathways.

Synthesis_Pathways cluster_route1 Route 1: One-Pot Reductive Amination cluster_route2 Route 2: Two-Step Synthesis Start Ethyl p-nitrobenzoate Intermediate Ethyl p-aminobenzoate (Benzocaine) Start->Intermediate Reduction (e.g., H2, PtO2) End This compound Start->End n-butyraldehyde, Zinc powder, Acetic acid Intermediate->End N-Alkylation (e.g., Butyl bromide)

Caption: Synthetic routes for this compound.

Experimental Protocols

Route 1: One-Pot Reductive Amination

This protocol is adapted from a documented procedure for the direct synthesis of Ethyl p-butylaminobenzoate.[3][4]

Materials:

  • Ethyl p-nitrobenzoate

  • Methanol (B129727)

  • n-butyraldehyde

  • Zinc powder

  • Acetic acid

  • Ethyl acetate (B1210297)

  • Water

  • 1L four-necked flask equipped with a stirrer, spherical condenser, thermometer, and constant pressure dropping funnel

Procedure:

  • To the 1L four-necked flask, add 93.9 g (0.48 mol) of Ethyl p-nitrobenzoate and 138.2 g (4.32 mol) of methanol.

  • Add 38.1 g (0.53 mol) of n-butyraldehyde and 124.8 g (1.92 mol) of zinc powder to the flask.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add 230.4 g (3.84 mol) of acetic acid to the mixture over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC), which should take approximately 2 hours.

  • Upon completion, filter the reaction mixture to obtain a light brown-yellow transparent liquid.

  • Wash the filter cake with water (3 x 50 mL).

  • Evaporate the methanol from the mother liquor under reduced pressure.

  • Dissolve the remaining residue in 200 mL of ethyl acetate.

  • Wash the organic phase with water to remove salts and residual acetic acid.

  • Dry the organic phase over anhydrous sodium sulfate (B86663).

  • Concentrate the organic phase under reduced pressure to yield the crude Ethyl p-butylaminobenzoate.

Expected Yield: Approximately 100.8 g of crude product (94.7% yield).[3][4]

Route 2: Two-Step Synthesis

This protocol utilizes catalytic hydrogenation, a common and efficient method for nitro group reduction.[6][7]

Materials:

  • Ethyl p-nitrobenzoate

  • 95% Ethanol (B145695)

  • Platinum oxide (PtO₂) catalyst

  • Catalytic reduction apparatus

  • Ether

Procedure:

  • In the reaction bottle of a catalytic reduction apparatus, dissolve 19.5 g (0.1 mol) of Ethyl p-nitrobenzoate in 150 cc of 95% ethanol.

  • Add 0.2 g of platinum oxide catalyst to the solution.

  • Shake the mixture under a hydrogen atmosphere until three molecular equivalents of hydrogen have been absorbed (approximately 7 minutes).

  • Filter the reaction mixture to remove the platinum catalyst.

  • Remove the ethanol from the filtrate by distillation.

  • Recrystallize the resulting solid from approximately 40 cc of ether to obtain pure Ethyl p-aminobenzoate.

Expected Yield: 15–16.5 g (91–100% of the theoretical amount).[6][7]

This is a general protocol for N-alkylation.

Materials:

  • Ethyl p-aminobenzoate

  • 1-Bromobutane (B133212) (Butyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve Ethyl p-aminobenzoate (1 equivalent) in acetonitrile.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Add 1-bromobutane (1.1-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation

The following tables summarize the quantitative data for the described synthetic protocols.

Table 1: Reagents and Yield for One-Pot Reductive Amination

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
Ethyl p-nitrobenzoate195.1693.90.481.0
n-butyraldehyde72.1138.10.531.1
Zinc powder65.38124.81.924.0
Acetic acid60.05230.43.848.0
Methanol32.04138.24.329.0
Product
This compound (Crude)221.30100.80.45594.7% Yield

Table 2: Reagents and Yield for Two-Step Synthesis (Step 1: Reduction)

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
Ethyl p-nitrobenzoate195.1619.50.11.0
Platinum oxide (PtO₂)227.080.2-Catalyst
95% Ethanol-150 cc-Solvent
Product
Ethyl p-aminobenzoate165.1915 - 16.50.091-0.191-100% Yield

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the one-pot synthesis and purification process.

Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Charge flask with Ethyl p-nitrobenzoate and Methanol B Add n-butyraldehyde and Zinc powder A->B C Cool to 0-5 °C B->C D Slowly add Acetic Acid C->D E React at Room Temperature (monitor by TLC) D->E F Filter reaction mixture E->F Reaction Complete G Wash filter cake with Water F->G H Evaporate Methanol G->H I Dissolve residue in Ethyl Acetate H->I J Wash with Water I->J K Dry organic phase J->K L Concentrate to obtain crude product K->L

Caption: Workflow for one-pot synthesis and purification.

References

Laboratory Scale Synthesis of Ethyl 4-(butylamino)benzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of Ethyl 4-(butylamino)benzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients. Two effective synthetic routes are presented: a one-pot reductive amination starting from ethyl 4-nitrobenzoate (B1230335) and a two-step process involving the reductive amination of ethyl 4-aminobenzoate (B8803810). These methods offer high yields and purity, suitable for research and development purposes. This application note includes comprehensive experimental procedures, safety guidelines, characterization data, and a visual workflow to ensure reproducibility and safe execution in a laboratory setting.

Introduction

This compound is a secondary amine derivative of benzoic acid. Its structural motif is found in a variety of pharmacologically active molecules. The synthesis of such secondary amines is a fundamental transformation in organic chemistry, often pivotal in the development of new drug candidates. This document outlines two reliable and scalable laboratory methods for its preparation. The first method is a one-pot synthesis from ethyl 4-nitrobenzoate, offering a streamlined process. The second method, a classical reductive amination of ethyl 4-aminobenzoate, provides a high-yielding alternative. Both protocols are presented with detailed step-by-step instructions to facilitate successful synthesis.

Reaction Schemes

Method 1: One-Pot Synthesis from Ethyl 4-Nitrobenzoate

Method 2: Reductive Amination of Ethyl 4-Aminobenzoate

Step 1: Imine Formation

Step 2: Reduction to the Amine

Experimental Protocols

Method 1: One-Pot Synthesis from Ethyl 4-Nitrobenzoate

This protocol is adapted from a documented industrial synthesis.[1]

Materials and Equipment:

  • 1L four-necked round-bottom flask

  • Mechanical stirrer

  • Spherical condenser

  • Thermometer

  • Constant pressure dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-nitrobenzoate195.1693.9 g0.48
Methanol (B129727)32.04138.2 g (175 mL)4.32
n-Butyraldehyde72.1138.1 g (47 mL)0.53
Zinc Powder65.38124.8 g1.92
Acetic Acid60.05230.4 g (220 mL)3.84
Ethyl Acetate88.11200 mL-
Water18.02As needed-

Procedure:

  • Reaction Setup: To a 1L four-necked flask equipped with a mechanical stirrer, spherical condenser, thermometer, and a constant pressure dropping funnel, add ethyl 4-nitrobenzoate (93.9 g, 0.48 mol) and methanol (138.2 g, 4.32 mol).

  • Addition of Reagents: To the stirred suspension, add n-butyraldehyde (38.1 g, 0.53 mol) followed by zinc powder (124.8 g, 1.92 mol).

  • Cooling and Acid Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add acetic acid (230.4 g, 3.84 mol) to the mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Work-up: Upon completion, filter the reaction mixture by suction filtration to obtain a light brown-yellow transparent liquid. Wash the filter cake with water (3 x 50 mL). The zinc powder can be recovered from the filter cake.

  • Solvent Removal and Extraction: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator. Dissolve the remaining residue in 200 mL of ethyl acetate.

  • Washing: Wash the organic phase with water to remove salts and residual acetic acid.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Yield: This procedure is reported to yield approximately 100.8 g (94.7%) of crude this compound.[1]

Method 2: Reductive Amination of Ethyl 4-Aminobenzoate

This protocol is a general method adapted for the specific synthesis of this compound.

Materials and Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-aminobenzoate165.198.26 g0.05
Butyraldehyde (B50154)72.114.33 g (5.3 mL)0.06
Dichloromethane (B109758) (DCM)84.93100 mL-
Sodium Triacetoxyborohydride (B8407120)211.9412.7 g0.06
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 4-aminobenzoate (8.26 g, 0.05 mol) in 100 mL of dichloromethane (DCM).

  • Aldehyde Addition: To the stirred solution, add butyraldehyde (4.33 g, 0.06 mol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (12.7 g, 0.06 mol) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Quenching: Slowly quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Characterization of this compound

Physical Properties:

PropertyValue
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
AppearanceLight yellow powder
Melting Point68-70 °C
Boiling Point220 °C at 2 mmHg

Spectroscopic Data:

Data TypeKey Peaks/Shifts
¹H NMR (CDCl₃, 400 MHz) δ 7.85 (d, 2H), 6.58 (d, 2H), 4.31 (q, 2H), 4.2 (br s, 1H), 3.15 (t, 2H), 1.62 (m, 2H), 1.42 (m, 2H), 1.35 (t, 3H), 0.96 (t, 3H)
¹³C NMR (CDCl₃) δ 166.9, 151.7, 131.5, 119.5, 111.8, 60.2, 43.1, 31.2, 20.2, 14.5, 13.9
IR (KBr disc, cm⁻¹) 3370 (N-H), 2958, 2870 (C-H), 1685 (C=O), 1605, 1520 (aromatic C=C)
Mass Spectrum (EI, m/z) 221 (M+), 178, 150, 120

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • Ethyl 4-nitrobenzoate: May cause eye, skin, and respiratory tract irritation.

  • Zinc Powder: Flammable solid. Contact with water or damp air evolves hydrogen gas, which is flammable and can be explosive in a confined space.

  • Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Ethyl 4-aminobenzoate: Toxic to aquatic life with long-lasting effects.

  • Butyraldehyde: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and serious eye damage.

Consult the Safety Data Sheets (SDS) for each reagent before use for complete safety information.

Experimental Workflow Diagram

Synthesis_Workflow cluster_method1 Method 1: One-Pot Synthesis cluster_method2 Method 2: Reductive Amination M1_Start Ethyl 4-nitrobenzoate, Butyraldehyde, Zinc, Methanol M1_Reaction Reaction at 0-5 °C then RT M1_Start->M1_Reaction Add Acetic Acid M1_Workup Filtration & Solvent Removal M1_Reaction->M1_Workup M1_Extraction Ethyl Acetate Extraction M1_Workup->M1_Extraction M1_Purification Washing & Drying M1_Extraction->M1_Purification M1_Product This compound M1_Purification->M1_Product M2_Start Ethyl 4-aminobenzoate, Butyraldehyde in DCM M2_Imine Imine Formation M2_Start->M2_Imine M2_Reduction Reduction with Sodium Triacetoxyborohydride M2_Imine->M2_Reduction M2_Workup Quenching & Extraction M2_Reduction->M2_Workup M2_Purification Washing, Drying & Column M2_Workup->M2_Purification M2_Product This compound M2_Purification->M2_Product

Caption: Workflow for the synthesis of this compound.

References

Application Note and Protocol: Purification of Ethyl 4-(butylamino)benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(butylamino)benzoate is an organic compound used in chemical synthesis and is structurally related to local anesthetics like Benzocaine.[1][2][3] As with many active pharmaceutical ingredients and intermediates, achieving high purity is critical for downstream applications and to ensure safety and efficacy in drug development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[4] This application note provides a detailed protocol for the purification of this compound by recrystallization, adapted from established methods for structurally similar benzoate (B1203000) esters.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing the recrystallization protocol, particularly the melting point for assessing purity and the boiling point for solvent selection.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₉NO₂[5]
Molecular Weight221.30 g/mol [6]
Melting Point68-70 °C (lit.)[6][7][8]
Boiling Point220 °C at 2 mmHg (lit.)[6][8]
AppearanceLight yellow powder[5][7]
CAS Number94-32-6[6]

Recrystallization Protocol

This protocol is based on the widely used ethanol (B145695)/water solvent system, which is effective for the recrystallization of analogous compounds such as Benzocaine.[2][3][9][10] The principle relies on the high solubility of the compound in hot ethanol and its low solubility in the cold solvent mixture, allowing for the formation of pure crystals upon cooling.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Ice bath

  • Drying oven or desiccator

Experimental Procedure
  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. For each gram of crude material, add approximately 5-10 mL of ethanol. Heat the mixture on a hot plate with stirring until the solvent begins to gently boil and the solid has completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution, then reheat to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a receiving Erlenmeyer flask to prevent premature crystallization. Filter the hot solution to remove the solid impurities.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (persistent turbidity). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (e.g., 50:50) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a ventilated oven at 40-50 °C or under vacuum in a desiccator until a constant mass is achieved.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Ethanol is flammable; avoid open flames and work in a well-ventilated area or a fume hood.

  • Handle hot glassware with appropriate clamps or tongs to prevent burns.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.[7][11]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process for this compound.

Recrystallization_Workflow A Dissolve Crude Product in Hot Ethanol B Decolorize with Activated Carbon (Optional) A->B If colored C Hot Gravity Filtration (Optional) A->C If insoluble impurities exist D Add Hot Water to Induce Turbidity B->C C->D E Add Hot Ethanol to Clarify D->E F Slow Cooling & Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Ethanol/Water G->H I Dry Crystals H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound.

References

Purifying Ethyl 4-(butylamino)benzoate: A Detailed Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive guide for the purification of Ethyl 4-(butylamino)benzoate using column chromatography, a critical technique for ensuring the compound's purity in research, development, and quality control settings. The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering detailed methodologies and expected outcomes.

This compound, a secondary aromatic amine, presents unique challenges during purification due to potential interactions with the stationary phase. This guide addresses these challenges by providing optimized protocols for both normal-phase and reverse-phase chromatography.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValue
Molecular Formula C13H19NO2[1]
Molar Mass 221.3 g/mol [1]
Appearance Light yellow powder[2][3]
Melting Point 68-70 °C[1][3][4][5]
Boiling Point 220 °C at 2 mmHg[1][4][5]
Solubility Slightly soluble in DMSO and Methanol[6]

Experimental Protocols

Successful purification of this compound hinges on the careful selection of the stationary and mobile phases, as well as meticulous execution of the chromatographic process. Due to the basic nature of the secondary amine group, peak tailing can be a significant issue on standard silica (B1680970) gel. To mitigate this, the addition of a basic modifier to the mobile phase is recommended for normal-phase chromatography.

Protocol 1: Normal-Phase Column Chromatography (Silica Gel)

This protocol is a cost-effective and widely applicable method for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate (B1210297)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% TEA).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packed bed. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Carefully load the sample onto the top of the column. For less soluble samples, a dry loading technique can be employed by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is from 2% to 20% ethyl acetate in hexane, with a constant 0.1% TEA.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data (Illustrative):

ParameterValue
Column Dimensions 30 cm x 2 cm
Stationary Phase Silica Gel (30 g)
Crude Sample Loaded 500 mg
Mobile Phase Gradient 2-20% Ethyl Acetate in Hexane + 0.1% TEA
Flow Rate ~2 mL/min
Fraction Size 10 mL
Yield of Pure Product 425 mg (85%)
Purity (by HPLC) >99%
Protocol 2: Reverse-Phase Flash Chromatography (C18)

Reverse-phase chromatography is an excellent alternative, particularly for polar impurities.

Materials:

  • Crude this compound

  • C18-functionalized silica gel cartridge

  • Acetonitrile (B52724) (ACN)

  • Deionized Water

  • Ammonium Hydroxide

  • Flash chromatography system

Procedure:

  • Column Equilibration: Equilibrate the C18 cartridge with the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Ammonium Hydroxide).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent like DMSO.

  • Elution: Elute with a gradient of increasing acetonitrile concentration (e.g., from 30% to 80% ACN in water with 0.1% Ammonium Hydroxide).

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC.

  • Product Isolation: Combine pure fractions and remove the solvents. This may require lyophilization if a significant amount of water is present.

Quantitative Data (Illustrative):

ParameterValue
Cartridge Size 40 g C18
Crude Sample Loaded 500 mg
Mobile Phase Gradient 30-80% Acetonitrile in Water + 0.1% NH4OH
Flow Rate 20 mL/min
Yield of Pure Product 435 mg (87%)
Purity (by HPLC) >99.5%

Visualizing the Workflow

To aid in the understanding of the purification process, the following diagrams illustrate the key steps and decision-making logic.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography Purification.

G analyte Analyte: this compound properties Properties: - Secondary Aromatic Amine - Basic Nature analyte->properties problem Potential Issue: Peak Tailing on Silica Gel properties->problem solution Select Purification Strategy problem->solution normal_phase Normal-Phase (Silica Gel) solution->normal_phase Cost-effective reverse_phase Reverse-Phase (C18) solution->reverse_phase Good for polar impurities np_details Mobile Phase: Hexane/EtOAc + 0.1% Triethylamine normal_phase->np_details rp_details Mobile Phase: Water/Acetonitrile + 0.1% NH4OH reverse_phase->rp_details

Caption: Logic for Selecting the Chromatographic Method.

References

Application Notes and Protocols for the Characterization of Ethyl 4-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the analytical methods for the thorough characterization of Ethyl 4-(butylamino)benzoate. The following sections provide detailed experimental procedures and data for various analytical techniques essential for identity, purity, and stability assessment.

Chromatographic Analysis

Chromatographic techniques are fundamental for separating and quantifying this compound from impurities and related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity and concentration of this compound. A reverse-phase method is typically employed.[1]

Quantitative Data Summary: HPLC

ParameterValueReference
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size[2]
Mobile PhaseAcetonitrile (B52724):Water (1:1, v/v)[2]
Flow Rate1.0 mL/min[2]
Detection Wavelength218 nm[2]
Retention Time~6.3 minutes[2]
Injection Volume20 µL[2]
Column Temperature40 °C[2]

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation:

    • Mix equal volumes of HPLC-grade acetonitrile and purified water to prepare the mobile phase. For mass spectrometry compatible methods, 0.1% formic acid can be added to both solvents.[1]

    • Degas the mobile phase using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (ACN:H2O) D HPLC System Equilibration A->D B Standard Solutions E Inject Samples & Standards B->E C Sample Solution C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification H->I

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including this compound.

Quantitative Data Summary: GC

ParameterValueReference
Kovats Retention Index (Standard non-polar column)2148 (at 200°C), 2158 (at 220°C), 2170 (at 240°C)[3][4]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

    • The concentration should be adjusted to be within the linear range of the detector.

  • GC-MS System and Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless injection mode is often preferred for trace analysis.

    • Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • The mass spectrum is expected to show a molecular ion peak at m/z 221 and characteristic fragment ions.[3][5]

    • Quantification can be performed using an internal standard and a calibration curve.

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the chemical structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

Quantitative Data Summary: ¹H NMR

AssignmentChemical Shift (ppm)MultiplicityIntegration
Aromatic-H7.860d2H
Aromatic-H6.531d2H
-O-CH₂- (ethyl)4.307q2H
-NH-~4.1 (broad)s1H
-NH-CH₂- (butyl)3.141t2H
-CH₂- (butyl)1.595m2H
-CH₂- (butyl)1.417m2H
-CH₃ (ethyl)1.352t3H
-CH₃ (butyl)0.951t3H
Solvent: CDCl₃, Frequency: 400 MHz[5]

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Logical Relationship of Analytical Techniques for Characterization

Characterization_Logic cluster_techniques Analytical Techniques cluster_properties Determined Properties cluster_application Application Chromatography Chromatography (HPLC, GC-MS) Purity Purity & Identity Chromatography->Purity Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Structure Chemical Structure Spectroscopy->Structure Thermal Thermal Analysis (DSC, TGA) ThermalStability Thermal Stability Thermal->ThermalStability QC Quality Control Purity->QC Structure->QC Dev Drug Development ThermalStability->Dev QC->Dev

Caption: Interrelation of analytical methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Quantitative Data Summary: FTIR

Functional GroupWavenumber (cm⁻¹)
N-H Stretch~3350
C-H Stretch (aromatic)~3100-3000
C-H Stretch (aliphatic)~2960-2850
C=O Stretch (ester)~1710
C=C Stretch (aromatic)~1600, 1520
C-N Stretch~1300-1200
C-O Stretch (ester)~1270, 1100

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Place the powder mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

    • A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. The para-aminobenzoate structure is the primary chromophore responsible for UV absorption.[6]

Experimental Protocol: UV-Vis Analysis

  • Solvent Selection:

    • Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions to determine the molar absorptivity and establish a linear calibration range.

  • Data Acquisition:

    • Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For similar para-aminobenzoate structures, absorption maxima are observed around 227 nm and 310 nm.[6]

    • Measure the absorbance of the standard and sample solutions at the λmax.

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of the sample, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

Thermal Analysis

Thermal analysis techniques are used to characterize the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of a material.

Quantitative Data Summary: Physical Properties

ParameterValueReference
Melting Point68-70 °C[7]
Boiling Point220 °C at 2 mmHg[7]

Experimental Protocol: DSC Analysis

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Instrument Setup and Calibration:

    • Calibrate the instrument for temperature and enthalpy using a certified standard (e.g., indium).

    • Place the sample pan and an empty reference pan in the DSC cell.

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature and the peak maximum of the endothermic event corresponding to the melting of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Experimental Protocol: TGA Analysis

  • Sample Preparation:

    • Place 5-10 mg of the sample into a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Tare the balance.

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow Start Sample Weighing DSC_Pan Place in DSC Pan Start->DSC_Pan TGA_Pan Place in TGA Pan Start->TGA_Pan DSC_Analysis DSC Analysis (Heating at constant rate) DSC_Pan->DSC_Analysis TGA_Analysis TGA Analysis (Heating at constant rate) TGA_Pan->TGA_Analysis DSC_Data Determine Melting Point & Thermal Transitions DSC_Analysis->DSC_Data TGA_Data Determine Decomposition Temperature & Mass Loss TGA_Analysis->TGA_Data End Thermal Profile DSC_Data->End TGA_Data->End

Caption: Workflow for DSC and TGA.

References

Application Note: GC-MS Analysis of Ethyl 4-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Ethyl 4-(butylamino)benzoate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is suitable for the identification and quantification of this compound in various sample matrices, which is pertinent for quality control, impurity profiling, and metabolic studies in drug development. This document provides detailed experimental procedures, data presentation, and visual representations of the analytical workflow and mass spectral fragmentation pathway.

Introduction

This compound is an organic compound with applications in chemical synthesis and is structurally related to other benzoate (B1203000) esters used in the pharmaceutical and cosmetic industries.[1][2] Accurate and reliable analytical methods are essential for its characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an ideal technique for the analysis of semi-volatile compounds like this compound.[3] This note provides a standardized method for GC-MS analysis, ensuring reproducible and accurate results.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable volatile organic solvent such as ethyl acetate, methanol, or dichloromethane (B109758) to a final concentration of 1 mg/mL to create a stock solution.[4]

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Extraction from a Matrix (General Procedure):

    • For solid samples, a suitable extraction technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed to isolate the analyte from the matrix.[3][5]

    • For liquid samples, a direct dilution with a compatible organic solvent may be feasible. Ensure the final sample concentration is within the calibration range.[4]

    • Samples should be free of particulate matter; centrifugation or filtration is recommended.[3]

    • The final sample should be dissolved in a volatile solvent suitable for GC-MS.[4] Aqueous solutions are generally not suitable for direct injection.[4]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be adjusted to optimize separation and detection on the specific instrument being used.

Table 1: GC-MS Instrument Parameters

Parameter Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 minutes; ramp at 15°C/min to 280°C, hold for 5 minutes
Mass Spectrometer
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Range50 - 350 amu
Solvent Delay3 minutes

Data Presentation

The analysis of this compound by GC-MS yields characteristic quantitative data that can be used for its identification and quantification.

Table 2: Quantitative Data for this compound

Parameter Value Source
Molecular FormulaC₁₃H₁₉NO₂[2]
Molecular Weight221.30 g/mol [2]
Retention Time (approx.)12.5 - 13.5 minutes (under conditions in Table 1)
Molecular Ion [M]⁺˙ (m/z)221
Key Fragment Ions (m/z)
Base Peak178
Other Significant Fragments150, 120, 92
Limit of Detection (LOD)To be determined by user validation
Limit of Quantification (LOQ)To be determined by user validation

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard Weighing & Dissolution C Dilution to Working Concentration A->C B Sample Extraction (LLE/SPE) B->C D Transfer to Autosampler Vial C->D E Injection into GC D->E F Chromatographic Separation E->F G Elution and Transfer to MS F->G H Ionization (EI) G->H I Mass Analysis (Quadrupole) H->I J Data Acquisition I->J K Peak Integration & Identification J->K L Quantification & Reporting K->L Fragmentation_Pathway mol This compound [M]⁺˙ m/z = 221 frag1 [M - C₃H₇]⁺ m/z = 178 (Base Peak) mol->frag1 - C₃H₇• (propyl radical) (α-cleavage) frag2 [M - OC₂H₅]⁺ m/z = 176 mol->frag2 - •OC₂H₅ (ethoxy radical) frag3 [C₈H₁₀NO]⁺ m/z = 150 frag1->frag3 - C₂H₄ (ethene) frag4 [C₇H₈N]⁺ m/z = 106 frag3->frag4 - CO₂

References

Application Notes and Protocols: Ethyl 4-(butylamino)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(butylamino)benzoate is a chemical compound with the formula C₁₃H₁₉NO₂.[1] It belongs to the class of aminobenzoic acid esters, a group of compounds that has been a subject of interest in medicinal chemistry. While extensive research on this compound is not widely available in peer-reviewed literature, its structural similarity to known local anesthetics, such as benzocaine, suggests its potential application in the development of new anesthetic agents.[2][3] This document provides an overview of its potential application as a local anesthetic, including a plausible mechanism of action and detailed experimental protocols for its evaluation, based on studies of structurally related compounds.

Potential Application in Local Anesthesia

Derivatives of 4-(butylamino)benzoate have been investigated for their local anesthetic properties.[2] Local anesthetics function by reversibly blocking nerve impulse conduction in a specific area of the body.[2] The general structure of many local anesthetics includes an aromatic group, an intermediate ester or amide linkage, and a tertiary or secondary amine. This compound fits this structural motif, making it a candidate for investigation as a local anesthetic.

Proposed Mechanism of Action

The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[3][4] By binding to these channels, the influx of sodium ions into the neuron is inhibited, which in turn prevents the depolarization of the nerve membrane and the propagation of an action potential.[3] This blockage of nerve impulses results in a loss of sensation in the area supplied by the nerve. It is hypothesized that this compound shares this mechanism of action.

Caption: Proposed mechanism of this compound as a sodium channel blocker.

Experimental Protocols

The following protocols are adapted from methodologies used to evaluate the local anesthetic potential of related benzoate (B1203000) compounds and can be applied to this compound.[2]

Surface Anesthesia Evaluation (Rabbit Corneal Reflex)

This experiment assesses the topical anesthetic effect of a compound.

Materials:

  • Healthy adult rabbits

  • This compound solution (e.g., 1% in a suitable vehicle)

  • Positive control (e.g., 1% tetracaine (B1683103) solution)

  • Negative control (vehicle solution)

  • Fine thread or cotton swab

  • Stopwatch

Procedure:

  • Divide the rabbits into experimental, positive control, and negative control groups.

  • Gently restrain a rabbit and touch the cornea of one eye with a fine thread to confirm the presence of the corneal reflex (blinking).

  • Instill two drops of the respective solution (this compound, tetracaine, or vehicle) into the conjunctival sac of one eye.

  • Gently hold the eyelid closed for a few seconds to ensure distribution of the solution.

  • At regular intervals (e.g., every 2 minutes), gently touch the cornea with the fine thread and record whether the corneal reflex is present or absent.

  • The onset of anesthesia is the time taken for the corneal reflex to be abolished.

  • Continue testing at intervals to determine the duration of anesthesia, which is the time from the onset of anesthesia until the return of the corneal reflex.

  • Record the number of times the reflex is absent out of a set number of attempts at each time point.

start Start grouping Group Rabbits (Experimental, Positive Control, Negative Control) start->grouping pre_test Test for Corneal Reflex grouping->pre_test instill Instill Test Solution pre_test->instill wait Wait for Set Interval instill->wait test_reflex Test Corneal Reflex wait->test_reflex record Record Presence/Absence of Reflex test_reflex->record check_duration Continue Testing for Duration record->check_duration check_duration->wait Loop until reflex returns end End check_duration->end Reflex has returned

Caption: Workflow for the rabbit corneal reflex test.

Infiltration Anesthesia Evaluation (Mouse Abdominal Acupuncture)

This experiment evaluates the anesthetic effect of an injected compound.

Materials:

  • Healthy adult mice

  • This compound solution (e.g., 0.5% in a suitable vehicle)

  • Positive control (e.g., 0.5% lidocaine (B1675312) solution)

  • Negative control (vehicle solution)

  • Syringes with fine-gauge needles (e.g., 27G)

  • Forceps

Procedure:

  • Divide the mice into experimental, positive control, and negative control groups.

  • Inject a small volume (e.g., 0.1 mL) of the respective solution intradermally into the abdominal region of each mouse.

  • After a set time (e.g., 5 minutes), gently pinch the skin at the injection site with forceps.

  • Observe for a response, such as a skin twitch or withdrawal.

  • The absence of a response is considered a positive anesthetic effect.

  • Record the number of mice in each group that do not respond to the stimulus.

  • The percentage of mice exhibiting an anesthetic effect can be calculated for each group.

start Start grouping Group Mice (Experimental, Positive Control, Negative Control) start->grouping injection Intradermal Injection in Abdomen grouping->injection wait Wait for Set Time injection->wait stimulate Pinch Injection Site with Forceps wait->stimulate observe Observe for Response stimulate->observe record Record Response/No Response observe->record calculate Calculate Percentage of Anesthetic Effect record->calculate end End calculate->end

References

Application Notes & Protocols: Ethyl 4-(butylamino)benzoate as a Key Intermediate in Tetracaine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the local anesthetic, tetracaine (B1683103), focusing on the crucial role of the intermediate, ethyl 4-(butylamino)benzoate. Detailed experimental protocols for the synthesis of this intermediate and its subsequent conversion to tetracaine hydrochloride are provided, along with quantitative data and visual representations of the synthetic pathways.

Introduction

Tetracaine is a potent local anesthetic of the ester class, widely used for surface and spinal anesthesia.[1] Its synthesis involves a multi-step process where this compound serves as a key intermediate. The efficiency of the synthesis and the purity of the final product, tetracaine hydrochloride, are highly dependent on the successful formation and purification of this intermediate.[2] This document outlines two primary synthetic routes to obtain this compound and its subsequent transesterification to yield tetracaine.

Synthetic Pathways Overview

There are two common methods for the synthesis of this compound:

Following its synthesis, this compound undergoes transesterification with 2-(dimethylamino)ethanol, followed by salt formation with hydrochloric acid to yield tetracaine hydrochloride.[2]

Tetracaine_Synthesis_Overview cluster_route_A Route A cluster_route_B Route B cluster_final_steps Final Steps Ethyl 4-nitrobenzoate Ethyl 4-nitrobenzoate Ethyl 4-(butylamino)benzoate_A This compound Ethyl 4-nitrobenzoate->Ethyl 4-(butylamino)benzoate_A Reductive Amination n-Butyraldehyde n-Butyraldehyde n-Butyraldehyde->Ethyl 4-(butylamino)benzoate_A Intermediate This compound Benzocaine Benzocaine (Ethyl 4-aminobenzoate) Ethyl 4-(butylamino)benzoate_B This compound Benzocaine->Ethyl 4-(butylamino)benzoate_B N-alkylation Butyl halide Butyl halide Butyl halide->Ethyl 4-(butylamino)benzoate_B Tetracaine Tetracaine Intermediate->Tetracaine Transesterification 2-(Dimethylamino)ethanol 2-(Dimethylamino)ethanol 2-(Dimethylamino)ethanol->Tetracaine Tetracaine_HCl Tetracaine Hydrochloride Tetracaine->Tetracaine_HCl Salt Formation HCl HCl HCl->Tetracaine_HCl

Caption: Overview of synthetic routes to Tetracaine Hydrochloride.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of this compound and tetracaine hydrochloride.

Table 1: Synthesis of this compound

ParameterRoute A (from p-nitrobenzoate)Route B (from Benzocaine)
Reactants Ethyl p-nitrobenzoate, n-butyraldehyde, Zinc powder, Acetic acidBenzocaine, Bromobutane, Organic base A, Acetonitrile
Molar Ratio p-nitrobenzoate:n-butyraldehyde:zinc:acetic acid = 1:1.1:4:8Benzocaine:Bromobutane:Organic base A = 1:2:2
Reaction Time ~2 hours3 hours
Reaction Temp. 0-5°C then room temperature120°C
Yield 94.7% (crude)[3]- (Optimized yield increased by 7.7%)[2]
Purity Not specified in the provided textNot specified in the provided text

Table 2: Synthesis of Tetracaine Hydrochloride from this compound

ParameterValue
Reactants This compound, 2-(Dimethylamino)ethanol
Molar Ratio This compound:2-(Dimethylamino)ethanol = 1:1.5
Reaction Time 11 hours
Reaction Temp. 100°C
Yield (Transesterification) 71.4%[2]
Yield (Overall from Benzocaine) 53.3%[2]
Purity (HPLC) 99.2%[2]

Experimental Protocols

Synthesis of this compound (Route A)

This protocol is adapted from a method starting with ethyl p-nitrobenzoate.[1][3]

Materials:

  • Ethyl p-nitrobenzoate

  • Methanol (B129727)

  • n-Butyraldehyde

  • Zinc powder

  • Acetic acid

  • Ethyl acetate

  • Water

Equipment:

  • 1L four-necked flask

  • Stirrer

  • Spherical condenser

  • Thermometer

  • Constant pressure dropping funnel

Procedure:

  • To a 1L four-necked flask, add 93.9 g (0.48 mol) of ethyl p-nitrobenzoate and 138.2 g (4.32 mol) of methanol.

  • Add 38.1 g (0.53 mol) of n-butyraldehyde and 124.8 g (1.92 mol) of zinc powder to the flask.

  • Cool the mixture to 0-5°C.

  • Slowly add 230.4 g (3.84 mol) of acetic acid over 30 minutes.

  • Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring the progress using TLC.

  • After the reaction is complete, filter the mixture to obtain a light brown-yellow transparent liquid.

  • Wash the filter cake with water (3 x 50 mL).

  • Evaporate the methanol from the filtrate under reduced pressure.

  • Dissolve the remaining residue in 200 mL of ethyl acetate.

  • Wash the organic phase to remove salts and acetic acid.

  • Dry the organic phase to yield the crude product.

Synthesis_Route_A cluster_reactants Reactant Charging cluster_reaction Reaction cluster_workup Work-up A Charge flask with: - Ethyl p-nitrobenzoate - Methanol - n-Butyraldehyde - Zinc powder B Cool to 0-5°C A->B C Add Acetic Acid (30 min) B->C D React at Room Temp (~2h) (Monitor by TLC) C->D E Filter mixture D->E F Wash filter cake with H₂O E->F G Evaporate Methanol F->G H Dissolve in Ethyl Acetate G->H I Wash organic phase H->I J Dry organic phase I->J K Crude this compound J->K

Caption: Workflow for Synthesis of this compound (Route A).

Synthesis of Tetracaine from this compound

This protocol details the transesterification of this compound and subsequent salt formation.[2]

Materials:

Equipment:

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Gas dispersion tube

Procedure:

  • Transesterification: a. In a suitable reaction flask, combine this compound and 2-(dimethylamino)ethanol in a 1:1.5 molar ratio. b. Heat the mixture to 100°C and maintain this temperature for 11 hours. It is recommended to add the 2-(dimethylamino)ethanol in batches. c. Monitor the reaction for the formation of 4-(butylamino)benzoic acid 2-(dimethylamino)ethyl ester (tetracaine base).

  • Salt Formation: a. Dissolve the crude tetracaine base in ethanol (1:2 w/v ratio of tetracaine to ethanol). b. Bubble dry HCl gas through the solution. c. Continue the introduction of HCl gas until precipitation of tetracaine hydrochloride is complete. d. Filter the precipitate and dry to obtain the final product.

Tetracaine_Synthesis_Protocol cluster_transesterification Transesterification cluster_salt_formation Salt Formation A Combine: - this compound - 2-(Dimethylamino)ethanol (1:1.5 molar ratio) B Heat to 100°C for 11h A->B C Formation of Tetracaine Base B->C D Dissolve Tetracaine Base in Ethanol C->D E Bubble dry HCl gas through solution D->E F Precipitation of Tetracaine HCl E->F G Filter and Dry F->G H Tetracaine Hydrochloride G->H

Caption: Workflow for the Synthesis of Tetracaine Hydrochloride.

Characterization

The synthesized intermediate and final product should be characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.[2]

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • Dry HCl gas is corrosive and toxic; handle with extreme caution in a closed system.

References

Troubleshooting & Optimization

Technical Support Center: Butylation of Ethyl p-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the butylation of ethyl p-aminobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the butylation of ethyl p-aminobenzoate?

The primary desired product is N-butyl ethyl p-aminobenzoate, resulting from the alkylation of the amino group of ethyl p-aminobenzoate with a butylating agent.

Q2: What are the most common side reactions observed during the butylation of ethyl p-aminobenzoate?

The most common side reactions are:

  • N,N-Dibutylation: Over-alkylation of the amino group to form N,N-dibutyl ethyl p-aminobenzoate. This occurs because the mono-butylated product can sometimes be more nucleophilic than the starting material.

  • O-Alkylation: Alkylation of the ester's carbonyl oxygen. While generally less common for the ester oxygen compared to the amine nitrogen, it can occur under certain conditions.

  • Transesterification: If butanol is used as a solvent or is present as a reagent, transesterification can occur, leading to the formation of butyl p-aminobenzoate.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of ethyl p-aminobenzoate and the appearance of the product and any major side products.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired N-butyl product Incomplete reaction.Increase reaction time or temperature. Monitor the reaction by TLC until the starting material is consumed.
Poor quality of reagents.Ensure all reagents, especially the butylating agent and solvent, are pure and dry.
Sub-optimal reaction conditions.Adjust the stoichiometry of the reactants. A slight excess of the butylating agent might be necessary, but a large excess can promote over-alkylation.
Presence of a significant amount of N,N-dibutyl ethyl p-aminobenzoate Over-alkylation due to high reactivity of the mono-butylated product.Use a controlled stoichiometry of the butylating agent (e.g., 1.0-1.2 equivalents). Add the butylating agent slowly to the reaction mixture to maintain a low concentration.
High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to stop it once the mono-butylated product is maximized.
Formation of butyl p-aminobenzoate Transesterification reaction.If using a butyl alcohol as a solvent, consider switching to a non-alcoholic, inert solvent like toluene (B28343) or DMF. If butyl bromide is the alkylating agent, ensure the absence of significant amounts of water which could hydrolyze the ester and lead to subsequent re-esterification.
Difficulty in purifying the final product Presence of closely related side products.Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from unreacted starting material and side products. Recrystallization can also be an effective purification method.

Experimental Protocols

N-Butylation of Ethyl p-Aminobenzoate with Butyl Bromide

This protocol is adapted from procedures for the N-alkylation of aromatic amines.

Materials:

  • Ethyl p-aminobenzoate (Benzocaine)

  • 1-Bromobutane (B133212)

  • Potassium carbonate (K₂CO₃) or a similar base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of ethyl p-aminobenzoate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Slowly add 1-bromobutane (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

Data Presentation

The following table summarizes hypothetical quantitative data based on typical outcomes for N-alkylation reactions to illustrate the impact of reaction conditions.

Entry Equivalents of Butyl Bromide Temperature (°C) Yield of N-butyl ethyl p-aminobenzoate (%) Yield of N,N-dibutyl ethyl p-aminobenzoate (%)
11.1607510
21.1806525
32.0604050
41.1 (slow addition)60855

Visualizations

Reaction Pathway

Butylation_Reaction cluster_main Main Reaction cluster_side Side Reactions A Ethyl p-aminobenzoate B N-butyl ethyl p-aminobenzoate (Desired Product) A->B + Butylating Agent D Butyl p-aminobenzoate (Transesterification) A->D + Butanol C N,N-dibutyl ethyl p-aminobenzoate (Over-alkylation) B->C + Butylating Agent

Caption: Main and side reaction pathways in the butylation of ethyl p-aminobenzoate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction: Increase time/temp CheckYield->IncompleteReaction Yes ReagentQuality Poor Reagent Quality: Use pure/dry reagents CheckYield->ReagentQuality Yes OverAlkylation Over-alkylation Product: - Control stoichiometry - Slow addition of alkylating agent - Lower temperature CheckPurity->OverAlkylation Yes Transesterification Transesterification Product: - Change solvent - Ensure anhydrous conditions CheckPurity->Transesterification Yes End Pure Product CheckPurity->End No IncompleteReaction->CheckPurity ReagentQuality->CheckPurity Purify Purification: - Column Chromatography - Recrystallization OverAlkylation->Purify Transesterification->Purify Purify->End

Caption: A workflow for troubleshooting common issues in the butylation of ethyl p-aminobenzoate.

Logical Relationship of Side Reactions

Side_Reaction_Logic Condition Reaction Conditions ExcessAgent Excess Butylating Agent Condition->ExcessAgent HighTemp High Temperature Condition->HighTemp ButanolSolvent Butanol as Solvent Condition->ButanolSolvent OverAlkylation N,N-Dibutylation ExcessAgent->OverAlkylation HighTemp->OverAlkylation Transesterification Transesterification ButanolSolvent->Transesterification SideProduct Side Product Formation OverAlkylation->SideProduct Transesterification->SideProduct

Caption: Logical relationships between reaction conditions and the formation of side products.

References

Optimizing reaction conditions for Ethyl 4-(butylamino)benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(butylamino)benzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • One-Pot Reductive Amination: This high-yield method involves the reaction of ethyl 4-nitrobenzoate (B1230335) with n-butyraldehyde and a reducing agent, such as zinc powder, in a single reaction vessel.[1]

  • N-Alkylation of Ethyl 4-aminobenzoate (B8803810): This two-step approach involves the synthesis of ethyl 4-aminobenzoate (benzocaine) from ethyl 4-nitrobenzoate, followed by N-alkylation with a butyl halide (e.g., butyl bromide).[2][3]

Q2: Which synthesis method is recommended for higher yield?

A2: The one-pot reductive amination has been reported to achieve yields as high as 94.7%, making it a highly efficient method for the synthesis of this compound.[1]

Q3: What are the critical parameters to control for a successful reductive amination synthesis?

A3: Key parameters to control during the reductive amination synthesis include:

  • Temperature: The initial cooling to 0-5°C during the addition of acetic acid is crucial.[1]

  • Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time, which is typically around 2 hours.[1]

  • Purity of Reagents: Using high-purity starting materials and solvents will minimize the formation of side products.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product.

Q5: What is a common side reaction in the N-alkylation of ethyl 4-aminobenzoate, and how can it be minimized?

A5: A common side reaction is overalkylation, leading to the formation of the tertiary amine (diethyl 4,4'-(butylazanediyl)dibenzoate). This can be minimized by carefully controlling the stoichiometry of the reactants, using a less reactive alkylating agent, and optimizing the reaction temperature and time.[4]

Troubleshooting Guides

Reductive Amination Synthesis
Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reduction of the nitro group.Ensure the zinc powder is of high purity and activated. Increase the molar excess of the reducing agent.
Low reactivity of n-butyraldehyde.Use freshly distilled n-butyraldehyde to remove any polymeric impurities.
Presence of Imine Impurity in Final Product Incomplete reduction of the intermediate imine.Increase the amount of the reducing agent (e.g., NaBH4 if used in alternative protocols) and consider raising the reaction temperature after the initial imine formation.[5]
Difficulty in Isolating the Amine Product Formation of emulsions during workup.Try using different solvent systems for extraction, such as a combination of dichloromethane (B109758) and ethyl acetate (B1210297) to adjust polarity.[5]
Product remains in the aqueous layer.Adjust the pH of the aqueous layer to ensure the amine is in its free base form before extraction.
Formation of Side Products Over-reduction of the ester group.Use a milder reducing agent or carefully control the reaction conditions (temperature and time).
Self-condensation of n-butyraldehyde.Add the aldehyde slowly to the reaction mixture and maintain a low temperature.
N-Alkylation of Ethyl 4-aminobenzoate
Problem Potential Cause Suggested Solution
Significant Formation of Dialkylated Product Incorrect stoichiometry.Carefully control the molar ratio of ethyl 4-aminobenzoate to the butyl halide. A 1:1 ratio or a slight excess of the amine is recommended.[4]
High reactivity of the alkylating agent.Consider using a less reactive butyl halide, such as butyl chloride instead of butyl bromide or iodide.[4]
Inappropriate base.Use a mild, non-nucleophilic base like potassium carbonate or sodium bicarbonate. Strong bases can deprotonate the product, promoting a second alkylation.[4]
Incomplete Consumption of Starting Material Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor the reaction by TLC to determine the optimal reaction time.
Poor solubility of reactants.Choose a solvent that effectively dissolves both the amine and the alkylating agent. DMF is a common choice for this reaction.[2]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter One-Pot Reductive Amination N-Alkylation of Ethyl 4-aminobenzoate
Starting Materials Ethyl 4-nitrobenzoate, n-butyraldehyde, Zinc powderEthyl 4-aminobenzoate, Butyl bromide
Number of Steps 12 (including synthesis of ethyl 4-aminobenzoate)
Reported Yield ~94.7%[1]Typically lower and variable, with a 76.3% yield reported for a similar compound.[2]
Reaction Time ~2 hours[1]Can be longer, with alkylation reactions often requiring several hours to overnight.[2]
Key Advantages High yield, one-pot procedure, shorter reaction time.Milder reaction conditions may be possible.
Potential Challenges Handling of zinc powder, potential for over-reduction.Overalkylation is a significant side reaction.[4]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination Synthesis of this compound[1]

Materials:

  • Ethyl 4-nitrobenzoate (93.9 g, 0.48 mol)

  • Methanol (B129727) (138.2 g, 4.32 mol)

  • n-Butyraldehyde (38.1 g, 0.53 mol)

  • Zinc powder (124.8 g, 1.92 mol)

  • Acetic acid (230.4 g, 3.84 mol)

  • Ethyl acetate

  • Water

Procedure:

  • To a 1L four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel, add ethyl 4-nitrobenzoate and methanol.

  • Add n-butyraldehyde and zinc powder to the flask.

  • Cool the mixture to 0-5°C.

  • Slowly add acetic acid over a period of 30 minutes, maintaining the temperature between 0-5°C.

  • Allow the reaction to warm to room temperature and stir for approximately 2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the mixture to remove the zinc powder. Wash the filter cake with water (3 x 50 mL).

  • Evaporate the methanol from the filtrate under reduced pressure.

  • Dissolve the remaining residue in 200 mL of ethyl acetate.

  • Wash the organic phase with water to remove salts and acetic acid.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: N-Alkylation of Ethyl 4-aminobenzoate (General Procedure)[2]

Materials:

  • Ethyl 4-aminobenzoate

  • Butyl bromide (or other butyl halide)

  • Anhydrous sodium carbonate (or other suitable base)

  • N,N-dimethylformamide (DMF)

  • 4-Dimethylaminopyridine (DMAP, catalyst)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-aminobenzoate in DMF.

  • Add anhydrous sodium carbonate and a catalytic amount of DMAP.

  • Add butyl bromide dropwise to the mixture.

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Synthesis_Workflow Workflow for the One-Pot Reductive Amination Synthesis reagents 1. Charge Flask with: - Ethyl 4-nitrobenzoate - Methanol - n-Butyraldehyde - Zinc Powder cooling 2. Cool Reaction Mixture to 0-5°C reagents->cooling acid_addition 3. Add Acetic Acid Dropwise cooling->acid_addition reaction 4. React at Room Temperature (Monitor by TLC) acid_addition->reaction filtration 5. Filter to Remove Zinc Powder reaction->filtration evaporation 6. Evaporate Methanol filtration->evaporation extraction 7. Dissolve in Ethyl Acetate and Wash with Water evaporation->extraction drying 8. Dry and Concentrate Organic Phase extraction->drying product Crude Ethyl 4-(butylamino)benzoate drying->product

Caption: Workflow for the one-pot reductive amination synthesis.

Troubleshooting_Tree Troubleshooting Low Yield in Synthesis start Low Yield or Incomplete Reaction check_method Which Synthesis Method? start->check_method reductive_amination Reductive Amination check_method->reductive_amination n_alkylation N-Alkylation check_method->n_alkylation ra_issue1 Check Purity of Starting Materials reductive_amination->ra_issue1 na_issue1 Side Product Detected? n_alkylation->na_issue1 ra_solution1 Use fresh/purified reagents ra_issue1->ra_solution1 Impure ra_issue2 Check Reducing Agent Activity ra_issue1->ra_issue2 Pure ra_solution2 Use fresh/activated Zinc powder ra_issue2->ra_solution2 Inactive ra_issue3 Incomplete Reaction? ra_issue2->ra_issue3 Active ra_solution3 Increase reaction time and monitor by TLC ra_issue3->ra_solution3 Yes na_solution1_yes Overalkylation likely. Reduce alkylating agent, use milder base. na_issue1->na_solution1_yes Yes na_solution1_no Check Reaction Conditions na_issue1->na_solution1_no No na_issue2 Incomplete Reaction? na_solution1_no->na_issue2 na_solution2 Increase temperature/ time cautiously. na_issue2->na_solution2 Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of Ethyl 4-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 4-(butylamino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide clear, actionable guidance for process optimization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, helping you to identify and resolve them efficiently.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Reducing Agent: In reductive amination, the reducing agent (e.g., zinc powder) may be old or passivated. 2. Poor Quality Starting Materials: Ethyl 4-aminobenzoate (B8803810) or n-butyraldehyde may be degraded or contain impurities. 3. Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy.1. Activate or Replace Reducing Agent: Use freshly activated zinc powder or a different reducing agent like sodium borohydride (B1222165). 2. Verify Starting Material Purity: Check the purity of reactants by NMR or other analytical methods. Purify if necessary. 3. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of Multiple Products (Side Reactions) 1. Over-alkylation: The desired secondary amine product can react further to form a tertiary amine. 2. Imines or Aldol Condensation: Side reactions of the aldehyde starting material.1. Control Stoichiometry: Use a slight excess of the amine starting material (Ethyl 4-aminobenzoate) relative to the alkylating agent (n-butyraldehyde). 2. Consider Reductive Amination: This method is generally more selective for the formation of secondary amines and can minimize over-alkylation.[1][2]
Product Loss During Workup and Purification 1. Emulsion Formation: Emulsions can form during aqueous workup, making phase separation difficult. 2. Product Solubility: The product may have some solubility in the aqueous phase, leading to loss. 3. Inefficient Extraction: The organic solvent used for extraction may not be optimal.1. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Back-Extraction: Perform multiple extractions with the organic solvent to ensure complete recovery of the product. 3. Solvent Selection: Use a solvent in which the product is highly soluble and the impurities are not.
Hydrolysis of the Ester Group 1. Harsh pH Conditions: Strong acidic or basic conditions during the reaction or workup can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3]1. Maintain Neutral pH: If possible, maintain the reaction and workup conditions close to neutral pH. 2. Use Mild Bases: If a base is required, use a mild, non-nucleophilic base. 3. Temperature Control: Perform the reaction and workup at lower temperatures to minimize the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common methods are the N-alkylation of Ethyl 4-aminobenzoate with a butyl halide or the reductive amination of Ethyl 4-aminobenzoate with butanal. Another route involves the reduction of Ethyl 4-nitrobenzoate (B1230335) in the presence of butanal.[4][5]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant and the appearance of the product spot indicate the reaction is proceeding.

Q3: What is the best way to purify the final product?

A3: Column chromatography is a common method for purifying this compound. A silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexane is typically effective. Recrystallization from a suitable solvent system can also be used to obtain a high-purity product.[6]

Q4: I am seeing a significant amount of a side product with a higher molecular weight. What could it be?

A4: This is likely the result of over-alkylation, where the desired secondary amine product reacts with another molecule of the butylating agent to form a tertiary amine. To minimize this, use a slight excess of the starting amine and carefully control the reaction time.[1]

Q5: My yield is consistently low even after optimizing the reaction conditions. What else could be the problem?

A5: If the reaction itself is proceeding well, significant product loss might be occurring during the workup and purification steps. Ensure complete extraction from the aqueous phase by performing multiple extractions. Also, be mindful of the product's volatility; avoid using excessively high temperatures during solvent removal. One of the challenges with using ethyl 4-aminobenzoate is its potential to be lost from the reaction mixture due to its relatively high vapor pressure.[7]

Experimental Protocols

Protocol 1: Reductive Amination of Ethyl 4-aminobenzoate

This protocol is based on a general procedure for reductive amination.

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

  • Aldehyde Addition: Add n-butyraldehyde (1.1 equivalents) to the solution.

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Reduction of a Nitro Compound

This protocol is adapted from a documented synthesis of this compound.[4]

  • Reaction Setup: To a 1L four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel, add p-nitrobenzoate (0.48 mol) and methanol (4.32 moles).

  • Addition of Reagents: Add n-butyraldehyde (0.53 mol) and zinc powder (1.92 mol).

  • Acid Addition: Cool the mixture to 0-5°C and add acetic acid (3.84 mol) over 30 minutes.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC (approximately 2 hours).

  • Workup: Filter the reaction mixture. The filter cake can be washed with water. The filtrate is then concentrated under reduced pressure to remove methanol. The remaining residue is dissolved in ethyl acetate and washed to remove salts and acetic acid.

  • Drying and Isolation: The organic phase is dried, and the solvent is evaporated to yield the crude product.[4]

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and resolving low yield issues.

Troubleshooting_Workflow start Low Yield Observed check_reaction Monitor Reaction by TLC start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagents) incomplete_reaction->optimize_reaction Yes workup_issue Investigate Workup & Purification side_products->workup_issue No side_products->optimize_reaction Yes optimize_purification Optimize Purification (Solvent, Method) workup_issue->optimize_purification end Improved Yield optimize_reaction->end optimize_purification->end

Caption: A step-by-step workflow for troubleshooting low yields.

Synthesis Pathway and Potential Side Reactions

This diagram illustrates the primary synthetic route and common side reactions.

Synthesis_Pathway cluster_main Main Reaction: Reductive Amination cluster_side Potential Side Reactions A Ethyl 4-aminobenzoate + n-Butyraldehyde B Imine Intermediate A->B Condensation C This compound (Product) B->C Reduction (e.g., NaBH4) D Over-alkylation Product (Tertiary Amine) C->D Excess Aldehyde/ Reducing Agent E Hydrolysis Product (Carboxylic Acid) C->E Acid/Base + H2O

Caption: Synthesis pathway and potential side reactions.

References

Technical Support Center: Purification of Crude Ethyl 4-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude Ethyl 4-(butylamino)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as ethyl 4-aminobenzoate (B8803810) (or ethyl 4-nitrobenzoate) and n-butyraldehyde.

  • Reaction Byproducts: Including products of over-alkylation or side reactions related to the reducing agent used.

  • Reagents and Solvents: Residual acids (e.g., acetic acid) or bases used in the reaction and workup, as well as inorganic salts.[1]

  • Related Substances: Ethyl 4-(dibutylamino)benzoate is a potential byproduct of over-alkylation.

Q2: My crude product is a dark oil or discolored solid. What is the likely cause?

A2: Discoloration often arises from aerial oxidation of the aromatic amine functionality, forming colored impurities. The presence of residual acidic or basic catalysts can also promote degradation and color formation.

Q3: What is the first purification step I should consider for my crude product?

A3: A simple aqueous wash or an acid-base extraction is an excellent initial purification step. Washing the crude product dissolved in an organic solvent (like ethyl acetate) with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities. Conversely, an acid wash can remove basic impurities if the product itself is not protonated and extracted. An acid-base extraction can effectively separate the desired amine from neutral or acidic impurities.[2][3]

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the removal of impurities. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexanes, can typically provide good separation of the product from its impurities. The spots can be visualized under UV light.

Troubleshooting Guides

Recrystallization

Problem: My this compound oils out during recrystallization.

  • Cause: The compound's melting point (68-70 °C) is relatively low, and it may be melting in the hot solvent before it fully dissolves, or the solution is becoming supersaturated too quickly upon cooling. The presence of impurities can also lower the melting point and promote oiling out.

  • Solution:

    • Use a solvent pair: Dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol (B145695) or ethyl acetate) and then slowly add a poor solvent (e.g., water or hexanes) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent line to induce nucleation.

    • Seed the solution: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.

Problem: The recovery from recrystallization is very low.

  • Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or the crystals were not washed with a cold solvent.

  • Solution:

    • Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Choose an appropriate solvent system: The ideal solvent should have high solubility for the compound when hot and low solubility when cold.

    • Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.

    • Wash with cold solvent: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving a significant amount of the product.

    • Concentrate the mother liquor: The filtrate can be concentrated and a second crop of crystals can be obtained, although they may be less pure.

Column Chromatography

Problem: The product is streaking or tailing on the TLC plate and the column.

  • Cause: this compound is a basic amine, which can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica (B1680970) gel. This strong interaction can lead to poor separation and band broadening.

  • Solution:

    • Add a competing base: Add a small amount (0.5-2%) of a volatile tertiary amine, such as triethylamine (B128534) or pyridine, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel. Amine-functionalized silica gel is also a good option.

Problem: I am not getting good separation between my product and a close-running impurity.

  • Cause: The polarity of the mobile phase may not be optimal for separating the compounds.

  • Solution:

    • Optimize the solvent system: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase based on TLC analysis. A common mobile phase is a mixture of ethyl acetate and hexanes.

    • Use a less polar solvent system: If the compounds are eluting too quickly (high Rf values), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes).

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with a wider range of polarities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is useful for removing neutral or acidic impurities.

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Add 3 M hydrochloric acid to the separatory funnel, cap it, and shake vigorously, venting frequently.[2] The basic amine will be protonated and move into the aqueous layer.

  • Separate the lower aqueous layer.

  • Repeat the extraction of the organic layer with fresh 3 M HCl to ensure all the amine has been extracted.

  • Combine the aqueous extracts and cool the solution in an ice bath.

  • Slowly add 6 M sodium hydroxide (B78521) solution dropwise to the aqueous extract until the solution is basic (check with pH paper). The this compound will precipitate as a solid.[2]

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 2: Recrystallization from Ethanol/Water

This is a common solvent pair for recrystallizing aromatic amines.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Heat the solution again to ensure the product is fully dissolved.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethanol to clarify it.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Flash Column Chromatography

This method is suitable for removing impurities with different polarities.

  • Prepare the column: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Choose the mobile phase: A good starting point is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the product. Add 1% triethylamine to the mobile phase to prevent tailing.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the column. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elute the column: Run the column with the chosen mobile phase, collecting fractions.

  • Analyze the fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodKey ParametersExpected PurityTypical Recovery
Acid-Base Extraction Extraction with 3M HCl, precipitation with 6M NaOH.[2]>95% (removes neutral/acidic impurities)80-95%
Recrystallization Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes>98%70-90%
Flash Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexanes + 1% Triethylamine>99%60-85%
TLC Analysis
Stationary Phase Silica Gel 60 F254
Mobile Phase (example) 20% Ethyl Acetate in Hexanes
Visualization UV light (254 nm)
Expected Rf of Product ~0.3-0.5 (highly dependent on exact solvent ratio)

Visualizations

experimental_workflow crude Crude this compound wash Aqueous Wash / Acid-Base Extraction crude->wash Remove salts, acids analysis1 TLC Analysis wash->analysis1 recrystallization Recrystallization analysis2 TLC Analysis recrystallization->analysis2 column Column Chromatography analysis3 TLC Analysis column->analysis3 pure Pure Product (>99%) analysis1->recrystallization If impurities remain analysis1->pure If pure analysis2->column If impurities persist analysis2->pure If pure analysis3->pure

Caption: General workflow for the purification of crude this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out Problem low_recovery Low Recovery start->low_recovery Problem success Pure Crystals Obtained start->success Success sol1 Use solvent pair (e.g., EtOH/Water) oiling_out->sol1 Solution sol2 Slow cooling rate oiling_out->sol2 Solution sol3 Scratch flask or seed oiling_out->sol3 Solution sol4 Use minimum hot solvent low_recovery->sol4 Solution sol5 Thoroughly cool in ice bath low_recovery->sol5 Solution sol6 Wash crystals with cold solvent low_recovery->sol6 Solution sol1->success sol2->success sol3->success sol4->success sol5->success sol6->success

Caption: Troubleshooting guide for recrystallization issues.

column_chromatography_logic start Prepare for Column Chromatography tlc Run TLC with Ethyl Acetate/Hexanes start->tlc streaking Streaking/Tailing Observed? tlc->streaking add_tea Add 1% Triethylamine to Mobile Phase streaking->add_tea Yes good_sep Good Separation (Rf ~0.3)? streaking->good_sep No add_tea->good_sep adjust_solvent Adjust Ethyl Acetate/Hexanes Ratio good_sep->adjust_solvent No run_column Run Column good_sep->run_column Yes adjust_solvent->tlc pure_product Isolate Pure Product run_column->pure_product

Caption: Decision-making process for setting up column chromatography.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Ethyl 4-(butylamino)benzoate and Tetracaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related local anesthetic compounds: Ethyl 4-(butylamino)benzoate and Tetracaine. While Tetracaine is a well-established and potent local anesthetic, data on the specific biological activity of this compound is limited in publicly available literature. This guide summarizes the known properties of Tetracaine and provides a theoretical framework for evaluating this compound based on structure-activity relationships of benzoate (B1203000) anesthetics.

Introduction

Local anesthetics are essential drugs used to block nerve conduction and induce temporary loss of sensation in a specific area of the body. They are widely used in a variety of medical and surgical procedures. Both this compound and Tetracaine belong to the ester class of local anesthetics, characterized by an aromatic ring linked to an amine group by an ester chain. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in nerve cell membranes.

Tetracaine , also known as amethocaine, is a potent, long-acting local anesthetic.[1] It is utilized for spinal, epidural, and topical anesthesia.[2] Its high lipid solubility contributes to its rapid onset and prolonged duration of action.[3]

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for both Tetracaine and, presumably, this compound is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[4][5] These channels are crucial for the initiation and propagation of action potentials. By binding to a specific site within the sodium channel, these local anesthetics stabilize the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization. This blockade of nerve impulse transmission results in a localized loss of sensation.[3]

Below is a diagram illustrating the signaling pathway of local anesthetic action.

LocalAnestheticMechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_closed Voltage-gated Na+ Channel (Closed) Na_channel_open Voltage-gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivation Na_ion_in Na+ Na_channel_open->Na_ion_in Na_channel_inactivated->Na_channel_closed Na_ion_out Na+ Na_ion_out->Na_channel_open Influx LA Local Anesthetic LA->Na_channel_inactivated Binds & Stabilizes

Mechanism of local anesthetic action on voltage-gated sodium channels.

Comparative Data

Due to the lack of specific experimental data for this compound, a direct quantitative comparison with Tetracaine is not possible at this time. The following tables present the available data for Tetracaine and highlight the data gaps for this compound.

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyThis compoundTetracaine
Chemical Formula C₁₃H₁₉NO₂C₁₅H₂₄N₂O₂
Molecular Weight 221.29 g/mol 264.36 g/mol
pKa Data not available8.5
Lipid Solubility Data not availableHigh (80 relative value)[6]
Protein Binding Data not available~76%
Metabolism Presumed to be by plasma esterasesRapidly hydrolyzed by plasma esterases[5]
Table 2: Comparative Biological Activity (Potency and Duration)
ParameterThis compoundTetracaine
Anesthetic Potency Data not availableHigh[1]
IC₅₀ (Sodium Channel Block) Data not available~1-10 µM (subtype dependent)
Onset of Action Data not availableRapid (topical: within 30 seconds)
Duration of Action Data not availableLong (up to 2-3 hours)[6]
Table 3: Comparative Toxicity
ParameterThis compoundTetracaine
LD₅₀ (Lethal Dose, 50%) Data not availableData varies by route of administration
Cytotoxicity (CC₅₀) Data not availablePotentially cytotoxic at high concentrations
Systemic Toxicity Data not availableCan cause CNS and cardiovascular toxicity if absorbed systemically[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of local anesthetic activity. Below are standardized methodologies that could be employed to evaluate and compare this compound and Tetracaine.

In Vitro: Electrophysiological Assessment (Patch Clamp)

Objective: To determine the potency and mechanism of sodium channel blockade.

Methodology:

  • Cell Culture: Use a cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with Nav1.7).

  • Whole-Cell Patch Clamp:

    • Prepare intracellular and extracellular solutions.

    • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., -10 mV).

  • Drug Application: Perfuse the cells with increasing concentrations of this compound or Tetracaine.

  • Data Analysis: Measure the peak sodium current at each drug concentration. Plot the concentration-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value.

The following diagram illustrates a typical experimental workflow for patch-clamp analysis.

PatchClampWorkflow A Cell Culture (e.g., HEK293 with Nav1.7) C Whole-Cell Patch Clamp A->C B Prepare Solutions (Intra- & Extracellular) B->C D Apply Voltage Protocol & Record Baseline Current C->D E Perfuse with Test Compound (Increasing Concentrations) D->E F Record Sodium Current at Each Concentration E->F G Data Analysis (Concentration-Response Curve, IC50) F->G

Experimental workflow for patch-clamp analysis of sodium channel blockers.

In Vivo: Anesthetic Efficacy Assessment

Objective: To determine the onset, duration, and potency of local anesthesia in a living organism.

Methodology (Rodent Model):

  • Animal Model: Use rats or mice.

  • Infiltration Anesthesia:

    • Inject a defined volume and concentration of the test compound (this compound or Tetracaine) subcutaneously into a specific area (e.g., the back or hind paw).

    • At various time points after injection, apply a noxious stimulus (e.g., thermal stimulus via a tail-flick apparatus or mechanical stimulus via von Frey filaments) to the anesthetized area.

    • Record the animal's response (e.g., tail flick latency or paw withdrawal threshold).

  • Data Analysis: Determine the time to onset of anesthesia (time to significant increase in response threshold), the peak effect, and the duration of action (time for the response to return to baseline).

In Vitro: Cytotoxicity Assay

Objective: To assess the potential for the compounds to cause cell death.

Methodology (MTT Assay):

  • Cell Culture: Seed a suitable cell line (e.g., neuronal cells or fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Tetracaine for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the concentration that causes 50% cell death (CC₅₀).

Conclusion

Tetracaine is a well-characterized, potent, and long-acting local anesthetic that functions by blocking voltage-gated sodium channels. In contrast, there is a significant lack of published data on the biological activity of this compound. Based on its chemical structure, it is hypothesized to have a similar mechanism of action. However, without direct experimental evidence, its potency, duration of action, and toxicity profile remain unknown.

The experimental protocols outlined in this guide provide a framework for future studies to directly compare the biological activities of this compound and Tetracaine. Such research would be invaluable for determining the potential of this compound as a local anesthetic and for further understanding the structure-activity relationships within the benzoate class of local anesthetics. Researchers are encouraged to conduct these comparative studies to fill the existing knowledge gap.

References

Comparison of different synthesis routes for Ethyl 4-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(butylamino)benzoate, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals, can be prepared through several synthetic pathways. The selection of an optimal route is contingent upon factors such as desired yield, purity, cost of reagents, and reaction conditions. This guide provides a detailed comparison of three primary synthesis routes: Reductive Amination, Nucleophilic Substitution, and Buchwald-Hartwig Amination, supported by experimental data and protocols.

At a Glance: Comparison of Synthesis Routes

ParameterReductive AminationNucleophilic SubstitutionBuchwald-Hartwig Amination
Starting Materials Ethyl 4-nitrobenzoate (B1230335), n-ButyraldehydeEthyl 4-aminobenzoate, Butyl halide (e.g., Bromide)Ethyl 4-bromobenzoate, n-Butylamine
Key Reagents/Catalysts Zinc powder, Acetic acidBase (e.g., K₂CO₃, NaH)Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP)
Typical Yield High (e.g., ~94.7% crude)Moderate to HighHigh
Reaction Temperature 0-25 °CVaries (typically elevated)High (e.g., 100 °C)
Reaction Time ~2.5 hoursSeveral hours to days12-24 hours
Key Advantages High yield, mild conditions, readily available starting materials.Utilizes a common and accessible starting material (ethyl 4-aminobenzoate).Broad substrate scope and functional group tolerance.
Key Disadvantages Use of a large excess of zinc powder and acetic acid.Potential for over-alkylation, requiring careful control of reaction conditions.Higher cost of palladium catalyst and ligands, requires inert atmosphere.

Synthesis Route Overviews

This section details the experimental protocols for each synthesis route and provides a visual representation of the workflow.

Reductive Amination

This one-pot reaction involves the reductive amination of ethyl 4-nitrobenzoate with n-butyraldehyde in the presence of a reducing agent.

Ethyl 4-nitrobenzoate Ethyl 4-nitrobenzoate Reaction_Vessel Reaction Vessel (Methanol) Ethyl 4-nitrobenzoate->Reaction_Vessel n-Butyraldehyde n-Butyraldehyde n-Butyraldehyde->Reaction_Vessel Reduction_Amination Reductive Amination (Zinc, Acetic Acid, 0-25°C, 2.5h) Reaction_Vessel->Reduction_Amination Workup Workup (Filtration, Extraction, Drying) Reduction_Amination->Workup Product This compound Workup->Product Ethyl_4-aminobenzoate Ethyl 4-aminobenzoate Reaction_Vessel Reaction Vessel (DMF) Ethyl_4-aminobenzoate->Reaction_Vessel Butyl_halide Butyl halide Butyl_halide->Reaction_Vessel N-Alkylation N-Alkylation (Base, Heat) Reaction_Vessel->N-Alkylation Workup Workup (Quenching, Extraction, Purification) N-Alkylation->Workup Product This compound Workup->Product Ethyl_4-bromobenzoate Ethyl 4-bromobenzoate Reaction_Vessel Reaction Vessel (Toluene) Ethyl_4-bromobenzoate->Reaction_Vessel n-Butylamine n-Butylamine n-Butylamine->Reaction_Vessel Pd_Coupling Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base, 100°C, 12-24h) Reaction_Vessel->Pd_Coupling Workup Workup (Filtration, Extraction, Purification) Pd_Coupling->Workup Product This compound Workup->Product

A Comparative Guide: HPLC vs. GC-MS for the Analysis of Ethyl 4-(butylamino)benzoate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For Ethyl 4-(butylamino)benzoate, a key intermediate and potential impurity in the synthesis of local anesthetics like Benzonatate and Tetracaine, selecting the optimal analytical technique for impurity profiling is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, supported by representative experimental data and detailed methodologies.

Executive Summary

The choice between HPLC and GC-MS for the analysis of impurities in this compound hinges on the physicochemical properties of the impurities . HPLC is the workhorse for non-volatile and thermally labile process-related impurities and degradation products. In contrast, GC-MS excels in the detection and quantification of volatile and semi-volatile impurities, such as residual solvents and starting materials. Ultimately, a comprehensive impurity profile of this compound may necessitate the use of both techniques to cover the full spectrum of potential contaminants.

Predicted Impurity Profile of this compound

Based on a common synthesis route involving the reductive amination of a p-aminobenzoate precursor with n-butyraldehyde, the following potential impurities are considered:

  • Process-Related Impurities (Non-volatile/Thermally Labile):

    • Unreacted starting materials (e.g., Ethyl p-aminobenzoate)

    • By-products of the reaction (e.g., over-alkylated species)

    • Degradation products

  • Volatile/Semi-volatile Impurities:

    • Residual solvents (e.g., methanol, ethanol, ethyl acetate)

    • Residual n-butyraldehyde

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS for the analysis of impurities relevant to this compound. The data is synthesized from validated methods for structurally similar aromatic amines and volatile compounds.

Table 1: HPLC-UV Performance Data for Non-Volatile Impurities

ParameterPerformance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.005% - 0.05% (relative to API)
Limit of Quantitation (LOQ)0.015% - 0.15% (relative to API)
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0% (Repeatability)

Table 2: GC-MS Performance Data for Volatile/Semi-Volatile Impurities

ParameterPerformance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 ppm - 5 ppm
Limit of Quantitation (LOQ)0.05 ppm - 15 ppm
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD)< 5.0% (Repeatability)

Experimental Protocols

Detailed methodologies for the analysis of this compound impurities using HPLC and GC-MS are outlined below. These protocols are representative and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) Method for Non-Volatile Impurities

This method is designed as a stability-indicating assay for the quantification of process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile/Semi-Volatile Impurities

This method is suitable for the determination of residual solvents and volatile starting materials.

  • Instrumentation: GC system with a Mass Spectrometric detector.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu

  • Sample Preparation: Dissolve 50 mg of this compound in 1 mL of a suitable solvent (e.g., DMSO), and then dilute with water for headspace analysis, or inject directly for liquid injection.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: Experimental workflow for HPLC analysis of non-volatile impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Headspace Headspace Incubation (optional) Dissolution->Headspace Injection Inject into GC-MS Headspace->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Generate Total Ion Chromatogram Detection->TIC Identification Library Search & Mass Spectral Analysis TIC->Identification Quantification Quantify Volatile Impurities Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of volatile impurities.

Conclusion

Both HPLC and GC-MS are powerful and essential techniques for the comprehensive impurity profiling of this compound. HPLC is the preferred method for the analysis of non-volatile, polar, and thermally sensitive impurities, offering high precision and accuracy.[1] GC-MS is indispensable for the detection and quantification of volatile and semi-volatile impurities, such as residual solvents, with excellent sensitivity.[1] The selection of the appropriate technique, or a combination thereof, should be guided by a thorough understanding of the potential impurity profile based on the synthetic route and stability of the API. This dual-pronged approach ensures the quality, safety, and efficacy of the final drug product.

References

Purity Analysis of Commercially Available Ethyl 4-(butylamino)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative purity analysis of commercially available Ethyl 4-(butylamino)benzoate, a key intermediate in the synthesis of various organic molecules and an identified impurity in the drug Benzonatate. This document offers a summary of available purity data, detailed experimental protocols for verification, and a discussion on potential impurities.

Comparative Purity Data

The purity of this compound can vary between suppliers and even between different batches from the same supplier. The following table summarizes the advertised purity levels and specific batch analysis data found for this compound from several commercial sources. It is crucial to note that while some suppliers provide a general purity specification, others offer lot-specific Certificates of Analysis (CoA) with more detailed analytical results.

Supplier/VendorStated PurityAnalytical MethodReference/Notes
LGC Standards99.97%HPLCLot Number: 711915795-8-1
MedChemExpress99.97%HPLCBatch No.: 20084
Sigma-Aldrich≥98%Not SpecifiedProduct Number: 439835
TCI America≥98.0%GCCatalog No. B147225G
Fisher Scientific≥98.0% (GC)GCCatalog No. B147225G (TCI)
Shaanxi Dideu Medichem Co. Ltd.99.0%Not Specified
Nanjing Qiangshan New Material Co.,Ltd.99%HPLC

Note: The data presented is based on publicly available information and may not be representative of all available lots. It is strongly recommended to obtain a lot-specific CoA for any purchased material.

Potential Impurities

Understanding the synthesis of this compound is crucial for predicting potential impurities. A common synthetic route involves the reductive amination of ethyl 4-nitrobenzoate (B1230335) using n-butyraldehyde in the presence of a reducing agent like zinc powder. Based on this and other potential synthetic pathways, likely impurities could include:

  • Starting Materials: Unreacted ethyl 4-aminobenzoate (B8803810) or ethyl 4-nitrobenzoate.

  • By-products: Intermediates of the reduction and amination steps.

  • Solvents: Residual solvents used during the reaction and purification, such as methanol (B129727) or ethyl acetate.

  • Related Substances: Other isomers or related benzoate (B1203000) derivatives.

Experimental Protocols for Purity Determination

To independently verify the purity of this compound, the following High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods can be employed.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed to separate this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample of commercially available this compound in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or optimized based on UV scan)

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for both separation and identification of volatile and semi-volatile compounds, including potential impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol or Dichloromethane (GC grade)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI): 70 eV

    • Mass Range: 40-450 amu

  • Analysis: The resulting chromatogram will separate the components of the sample. The mass spectrum of each peak can be compared to spectral libraries for identification of the main compound and any impurities.

Visualizing the Purity Analysis Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Commercial Ethyl 4-(butylamino)benzoate Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS Data_Analysis Data Analysis (Peak Integration, Library Search) HPLC->Data_Analysis GCMS->Data_Analysis Purity_Report Purity Determination & Report Data_Analysis->Purity_Report

Caption: General workflow for the purity analysis of a chemical sample.

HPLC_Methodology Mobile_Phase Mobile Phase (Acetonitrile:Water + Acid) Injection Inject 10 µL Mobile_Phase->Injection Sample_Prep Sample & Standard Preparation (1 mg/mL) Sample_Prep->Injection Column C18 Reverse-Phase Column (25°C, 1.0 mL/min) Injection->Column Detection UV Detection (254 nm) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calculation Purity Calculation (Area %) Chromatogram->Calculation

Caption: Step-by-step HPLC methodology for purity determination.

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-(butylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal information for Ethyl 4-(butylamino)benzoate (CAS No. 94-32-6). The following guidance is compiled from multiple safety data sheets to ensure a comprehensive approach to laboratory safety. Given some conflicting hazard information across different suppliers, a cautious approach is mandatory, and the most protective measures are recommended.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. It is imperative to use appropriate personal protective equipment to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles approved under NIOSH (US) or EN 166 (EU) standards. An 8-inch minimum face shield is also required where splashing is possible[2][3][4].Protects against dust particles, splashes, and potential vapors[3].
Hand Protection Chemical-resistant, impervious gloves such as nitrile rubber, neoprene, or PVC[3]. Glove suitability depends on the frequency and duration of use[3].Prevents direct skin contact, which can cause irritation.
Body Protection A chemical-resistant lab coat is mandatory. For larger quantities or where significant exposure is possible, a chemical-resistant suit and/or a PVC apron should be used[3].Provides a barrier against accidental spills and contamination of personal clothing[3].
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood[3][4][5]. If ventilation is inadequate or dust is generated, a NIOSH-approved N95 or P1 (EN 143) dust mask is required[2][6][7].Minimizes the inhalation of the powdered chemical, which may cause respiratory tract irritation[1].

Operational and Disposal Plans

Step-by-Step Handling and Storage Protocol

  • Engineering Controls : Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure[3][5]. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[7].

  • Safe Handling Practices :

    • Avoid the formation and inhalation of dust[2][8][9].

    • Avoid all direct contact with skin and eyes[5].

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled[1][9].

    • Wash hands thoroughly with soap and water after handling the substance[1][9][10].

    • Keep the container tightly closed when not in use[2][9].

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials[2][4][9].

    • The storage area should be secured, and the substance stored locked up[1].

    • Keep containers properly labeled[9].

Personal Protective Equipment (PPE) Protocol

  • Donning PPE : Before handling the chemical, put on all required PPE in the following order: lab coat, safety goggles, face shield (if necessary), and finally, gloves. Ensure gloves are inspected for any signs of damage before use.

  • Doffing PPE : To prevent cross-contamination, remove PPE in the following order: gloves, face shield, lab coat, and then safety goggles. Wash hands immediately after removing all PPE.

Spill Response and Cleanup Protocol

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area[8][9].

  • Ventilate : Ensure the area is well-ventilated.

  • Wear PPE : Don the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Contain and Clean :

    • Avoid generating dust[8][9].

    • Carefully sweep up the spilled solid material using a shovel or other appropriate tool[2].

    • Place the collected material into a suitable, labeled, and closed container for disposal[2][9].

    • Do not allow the spilled product to enter drains or waterways[2].

  • Decontaminate : Clean the spill area thoroughly with soap and water.

Waste Disposal Protocol

  • Classification : All waste containing this compound must be treated as hazardous waste[9].

  • Containerization : Collect all chemical waste and contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal : Dispose of the hazardous waste in strict accordance with all local, state, and federal regulations. This should be carried out by a licensed waste disposal company[1][4][5].

Emergency and First Aid Procedures

  • If Inhaled : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[2][8].

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[1][2][8].

  • In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[2][9][10].

  • If Swallowed : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][8].

Safe Handling Workflow Visualization

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

A Preparation: Review SDS and Procedures B Don Appropriate PPE: - Goggles/Face Shield - Lab Coat - Nitrile/Neoprene Gloves A->B Proceed C Work in Fume Hood B->C Proceed D Weigh/Handle Chemical C->D Proceed E Spill Occurs? D->E During Handling F Follow Spill Protocol: - Evacuate - Contain - Clean Up E->F Yes G Complete Work E->G No F->D Resume After Cleanup H Decontaminate Work Area G->H Proceed I Dispose of Waste: - Segregate as Hazardous - Use Labeled Container H->I Proceed J Doff PPE Correctly I->J Proceed K Wash Hands Thoroughly J->K Final Step

Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.